6-Chloro-3-indoxyl-alpha-D-glucopyranoside
説明
The exact mass of the compound 6-Chloro-3-indoxyl-alpha-D-glucopyranoside is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Chloro-3-indoxyl-alpha-D-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-3-indoxyl-alpha-D-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO6/c15-6-1-2-7-8(3-6)16-4-9(7)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11-,12+,13-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWBAXBVBGNSPW-RGDJUOJXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)NC=C2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101268703 | |
| Record name | 6-Chloro-1H-indol-3-yl α-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101268703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467214-46-6 | |
| Record name | 6-Chloro-1H-indol-3-yl α-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=467214-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-1H-indol-3-yl α-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101268703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-3-indolyl alpha-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
CAS number and physical properties of 6-Chloro-3-indoxyl-alpha-D-glucopyranoside
The following technical guide details the physicochemical properties, mechanistic action, and experimental applications of 6-Chloro-3-indoxyl-alpha-D-glucopyranoside (Salmon-alpha-D-Glc).
A Chromogenic Substrate for High-Fidelity Alpha-Glucosidase Detection
Executive Summary
6-Chloro-3-indoxyl-alpha-D-glucopyranoside (commonly referred to as Salmon-alpha-D-Glc ) is a precise chromogenic substrate used to detect the activity of alpha-glucosidase (EC 3.2.1.20). Unlike the more common X-alpha-Glc (which yields a blue precipitate), this compound releases a salmon/rose-colored precipitate (6,6'-dichloroindigo) upon enzymatic hydrolysis and subsequent oxidative dimerization.
This distinct color profile makes it an essential tool in multiplex chromogenic media , particularly for the isolation of Cronobacter species (formerly Enterobacter sakazakii) from powdered infant formula and for differentiating Enterobacteriaceae in clinical and food safety workflows.
Chemical Identity & Physical Properties[1][2]
This section serves as the primary datasheet for assay development and quality control.
Core Identifiers
| Property | Specification |
| Systematic Name | 6-Chloro-3-indoxyl-alpha-D-glucopyranoside |
| Common Synonyms | Salmon-alpha-D-Glc; Salmon-Glc; Rose-Glc |
| CAS Number | 467214-46-6 |
| Molecular Formula | C₁₄H₁₆ClNO₆ |
| Molecular Weight | 329.73 g/mol |
| MDL Number | MFCD00467206 |
Physical Characteristics
| Parameter | Data |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, DMF (up to 20 mg/mL); Low solubility in water |
| Melting Point | ~188–190°C (Decomposes) |
| Purity | ≥ 98% (HPLC) |
| Storage Conditions | -20°C; Protect from light and moisture (Desiccate) |
Mechanistic Action
The utility of Salmon-alpha-D-Glc relies on a two-step reaction: enzymatic cleavage followed by spontaneous oxidative dimerization.
Reaction Pathway
-
Enzymatic Hydrolysis: Bacterial alpha-glucosidase cleaves the glycosidic bond between the glucose moiety and the indoxyl core.
-
Release: This releases 6-chloro-3-indoxyl (a soluble, colorless intermediate) and glucose.
-
Oxidation: In the presence of atmospheric oxygen, two molecules of 6-chloro-3-indoxyl undergo oxidative dimerization.
-
Precipitation: The resulting dimer is 6,6'-dichloroindigo , a highly insoluble salmon/pink precipitate that remains localized to the bacterial colony.
Mechanistic Diagram
Figure 1: The enzymatic hydrolysis of Salmon-alpha-D-Glc yields an unstable indoxyl intermediate, which oxidizes to form the insoluble salmon chromophore.
Applications in Microbiology
Target Organisms: Cronobacter spp.[4][5]
The primary application of Salmon-alpha-D-Glc is in the detection of Cronobacter species (e.g., C. sakazakii, C. malonaticus).
-
Mechanism: Cronobacter spp.[1][2] possess a constitutive alpha-glucosidase.[3]
-
Result: Colonies appear salmon-colored on agar containing this substrate.
-
Differentiation: This distinguishes them from other Enterobacteriaceae that may lack this enzyme or when used in conjunction with other substrates (e.g., X-Gal for beta-galactosidase) to create differential color palettes.
Multiplexing (Dual-Color Assays)
Because the precipitate is salmon/pink, it can be combined with substrates that yield Blue, Green, or Magenta colors.
-
Example: Combine Salmon-alpha-D-Glc (Pink, targets alpha-glucosidase) with X-beta-Gal (Blue, targets beta-galactosidase).
-
Alpha-Glc (+) / Beta-Gal (-): Pink colonies (Cronobacter).
-
Alpha-Glc (-) / Beta-Gal (+): Blue colonies (E. coli).
-
Alpha-Glc (+) / Beta-Gal (+): Purple/Mixed colonies (Klebsiella spp., depending on strain).
-
Experimental Protocols
Stock Solution Preparation
Safety Note: DMSO is a penetrant. Wear nitrile gloves and safety glasses.
-
Weighing: Weigh 50 mg of Salmon-alpha-D-Glc powder.
-
Solvent: Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) .
-
Note: Do not use water or buffer for the stock solution; the compound is hydrophobic and will not dissolve or may hydrolyze prematurely.
-
-
Dissolution: Vortex until completely dissolved. The solution should be clear or slightly yellowish.
-
Storage: Aliquot into light-protective (amber) tubes. Store at -20°C. Stable for 2–3 months.
Preparation of Chromogenic Agar
Target Concentration: 100–200 µg/mL (0.1–0.2 g/L).
-
Media Base: Prepare 1 L of nutrient agar base (e.g., Tryptic Soy Agar or a selective base like Violet Red Bile Glucose Agar, depending on the target).
-
Autoclave: Sterilize at 121°C for 15 minutes.
-
Cooling: Allow the media to cool to 50°C in a water bath.
-
Critical: Adding the substrate to boiling media can cause thermal degradation.
-
-
Addition: Add 2 mL of the 50 mg/mL Stock Solution (for a final conc. of 100 µg/mL) to the 1 L of molten agar.
-
Mixing: Swirl gently to mix without introducing air bubbles.
-
Pouring: Pour into Petri dishes and allow to solidify in the dark.
Workflow Diagram
Figure 2: Step-by-step workflow for preparing and using Salmon-alpha-D-Glc chromogenic media.
Troubleshooting & Stability
| Issue | Probable Cause | Corrective Action |
| No Color (False Negative) | Substrate degraded by light/heat. | Ensure stock is stored at -20°C in dark. Add to agar only after cooling to 50°C. |
| Weak Color | Low oxygen availability. | Ensure aerobic incubation; the dimerization requires O₂. |
| Precipitate in Stock | Moisture contamination or cold DMSO. | Warm DMSO to RT before use. Ensure DMSO is anhydrous. |
| Background Color | Non-specific hydrolysis. | Reduce substrate concentration or increase media selectivity (e.g., add antibiotics). |
References
-
Iversen, C., et al. (2008).[1] Cronobacter gen.[1][2] nov., a new genus to accommodate the organisms formerly known as Enterobacter sakazakii.[3] International Journal of Systematic and Evolutionary Microbiology.
-
Perry, J. D. (2017). A Decade of Development of Chromogenic Culture Media for Clinical Microbiology in an Era of Molecular Diagnostics. Clinical Microbiology Reviews. Retrieved from [Link]
-
Glycosynth. (n.d.). Substrates for Alpha-Glucosidase. Retrieved from [Link]
- Restaino, L., et al. (2006). Efficacy of a chromogenic medium for the isolation and identification of Enterobacter sakazakii from powdered infant formula. Journal of Food Protection.
Sources
- 1. Genomic Characterization of Cronobacter spp. and Salmonella spp. Strains Isolated From Powdered Infant Formula in Chile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring of Salmonella and Cronobacter in Infant Formula [rapidmicrobiology.com]
- 3. Identification of “Cronobacter” spp. (Enterobacter sakazakii) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Chromogenic Properties of Salmon-alpha-D-Glc for Bacterial Identification
[1]
Executive Summary
Salmon-alpha-D-Glc (6-Chloro-3-indolyl-alpha-D-glucopyranoside) is a high-fidelity chromogenic substrate designed for the specific detection of
Chemical & Physical Specifications
Understanding the substrate's chemical architecture is critical for proper solubilization and media formulation.[1]
| Property | Specification |
| Chemical Name | 6-Chloro-3-indolyl- |
| Synonyms | Salmon-alpha-D-glucoside; Rose-alpha-D-Glc; 6-Chloro-3-indoxyl- |
| CAS Number | 467214-46-6 |
| Molecular Formula | C₁₄H₁₆ClNO₆ |
| Molecular Weight | 329.73 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide); sparingly soluble in water |
| Target Enzyme | |
| Chromophore | 6-Chloro-3-indoxyl (oxidizes to 6,6'-dichloroindigo) |
| Precipitate Color | Salmon / Rose Pink |
Mechanism of Action
The detection system relies on a two-step biochemical reaction: enzymatic hydrolysis followed by oxidative dimerization.[1]
-
Substrate Uptake: The substrate, Salmon-alpha-D-Glc, is incorporated into the growth medium.[1] It is taken up by the bacterial cell or acted upon by extracellular enzymes.[1]
-
Enzymatic Hydrolysis: Bacterial
-glucosidase hydrolyzes the glycosidic bond between the glucose moiety and the indoxyl group.[1] -
Chromophore Release: This releases 6-chloro-3-indoxyl , a colorless intermediate.[1]
-
Oxidative Dimerization: In the presence of oxygen, two molecules of 6-chloro-3-indoxyl spontaneously dimerize to form 6,6'-dichloroindigo , an insoluble salmon-colored precipitate that remains localized within the colony.[1]
Biochemical Pathway Visualization[1]
Figure 1: Enzymatic hydrolysis and chromogenic signal generation pathway of Salmon-alpha-D-Glc.[1]
Target Organisms & Diagnostic Utility[1]
Primary Target: Cronobacter sakazakii
Cronobacter sakazakii (formerly Enterobacter sakazakii) is the primary target for
-
Reaction: C. sakazakii produces strong
-glucosidase activity, resulting in Salmon/Rose colonies.[1] -
Differentiation: Most other Enterobacteriaceae (e.g., E. coli, Salmonella) lack this enzyme or express it weakly, remaining colorless or taking the color of a counter-stain.[1]
-
Advantage over Blue Substrates: While X-alpha-Glc (Blue) is standard in some media (e.g., CCI Agar), Salmon-alpha-Glc allows for multi-chromogenic formulations .[1] For instance, if the medium contains X-Gal (Blue) to detect E. coli, Cronobacter can be distinguished by its Salmon color.[1]
Secondary Targets
-
Staphylococcus aureus: Some strains exhibit
-glucosidase activity.[1] However, specificity is lower compared to phosphatase-based detection.[1] -
Enterococcus spp.: Certain species (e.g., E. casseliflavus) may show positive activity.[1]
-
Bacillus spp.: B. stearothermophilus and other thermophiles often possess
-glucosidase.[1]
Experimental Protocol: Media Formulation
This protocol describes the preparation of a generic Chromogenic Alpha-Glucoside Agar.[1]
Reagents Required[1][2]
-
Nutrient Agar Base (Peptones, Salts, Agar)[1]
-
Salmon-alpha-D-Glc (Stock solution)[1]
-
IPTG (Isopropyl
-D-1-thiogalactopyranoside) - Optional, if induction is required, though alpha-glucosidase is often constitutive or induced by maltose.[1] -
Solvent: Dimethyl sulfoxide (DMSO)[1]
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Dissolve 50 mg of Salmon-alpha-D-Glc in 1 mL of anhydrous DMSO.
-
Note: Protect from light.[1] Prepare fresh or store at -20°C for up to 1 month.
-
-
Base Medium Preparation:
-
Prepare 1 Liter of nutrient agar base (e.g., Tryptone Soya Agar).[1]
-
Autoclave at 121°C for 15 minutes.
-
Cool to 50°C in a water bath.
-
-
Substrate Incorporation:
-
Aseptically add the 1 mL substrate stock solution to the 1 Liter of cooled agar (Final concentration: 50 mg/L).
-
Optimization: Concentrations can range from 20 mg/L to 100 mg/L depending on the required sensitivity.[1]
-
Mix gently to avoid bubbles.
-
-
Pouring & Storage:
-
Pour into sterile Petri dishes (approx. 20 mL per plate).
-
Allow to solidify.[1] Store plates in the dark at 4°C.
-
-
Quality Control (QC):
Experimental Workflow Diagram
Figure 2: Standard workflow for preparing and using Salmon-alpha-D-Glc chromogenic media.
Interpretation of Results
| Organism Type | Enzyme Activity | Colony Appearance | Notes |
| Cronobacter sakazakii | Salmon / Rose | Precipitate is concentrated in the colony center.[1] | |
| Escherichia coli | Colorless | Unless a second substrate (e.g., X-Gal) is added.[1] | |
| Salmonella spp. | Colorless | Differentiates Cronobacter from Salmonella.[1] | |
| Staphylococcus aureus | Variable | Salmon / Pale Pink | Depends on strain and media selectivity.[1] |
References
-
Glycosynth. (n.d.).[1] Chromogenic Substrates for Bacterial Identification. Retrieved from [Link]
-
Iversen, C., & Forsythe, S. (2004).[1] Isolation of Enterobacter sakazakii and other Enterobacteriaceae from powdered infant formula milk and related products. Food Microbiology, 21(6), 771-776.[1] (Contextual grounding for alpha-glucosidase in Cronobacter).
-
Perry, J. D. (2017).[1] A Decade of Development of Chromogenic Culture Media for Clinical Microbiology in an Era of Molecular Diagnostics. Clinical Microbiology Reviews, 30(2), 449-479.[1] Retrieved from [Link][1]
Solubility Profile & Technical Handling: 6-Chloro-3-indoxyl-alpha-D-glucopyranoside
Executive Summary
6-Chloro-3-indoxyl-alpha-D-glucopyranoside (commonly referred to as Salmon-alpha-D-Glc or Rose-alpha-Glc ) is a high-sensitivity chromogenic substrate used primarily for the detection of
For researchers and assay developers, the critical technical challenge lies in its amphiphilic solubility profile . While the glycosidic moiety confers some polarity, the halogenated indole core is significantly hydrophobic. This guide details the solubility differential between DMSO and aqueous buffers, providing a validated protocol to maximize substrate availability while maintaining enzymatic compatibility.
Physicochemical Profile
| Property | Specification |
| Systematic Name | 6-Chloro-3-indoxyl- |
| CAS Number | 467214-46-6 |
| Molecular Weight | 329.73 g/mol |
| Appearance | Off-white to pale pink crystalline powder |
| Chromophore | 6,6'-dichloroindigo (Salmon/Pink precipitate) |
| Solubility (DMSO) | High (Typically >20 mg/mL) |
| Solubility (Water) | Low/Metastable (Prone to precipitation >1 mM without co-solvent) |
The Solubility Mechanism
The solubility behavior of Salmon-alpha-D-Glc is governed by two competing structural domains:
-
The Glucose Head (Hydrophilic): Capable of hydrogen bonding with water; however, in the crystal lattice, these interactions are often insufficient to overcome the stacking energy of the indole rings.
-
The 6-Chloro-Indoxyl Tail (Hydrophobic): The planar indole ring, further lipophilized by the chlorine atom at the 6-position, drives strong
- stacking interactions.
In DMSO (Polar Aprotic): DMSO effectively solvates the indole core, disrupting intermolecular stacking and allowing for high-concentration stock solutions (up to 100 mM). In Water (Polar Protic): The hydrophobic effect forces the indole rings to aggregate. While the glucose moiety allows for kinetic solubility (temporary suspension), thermodynamic equilibrium favors precipitation, especially at lower temperatures or higher concentrations.
Comparative Solubility Profile: DMSO vs. Water
The following table summarizes the operational differences between the two solvent systems.
| Feature | DMSO (Anhydrous) | Water / Aqueous Buffer |
| Role in Assay | Stock Solution Vehicle | Working Solution Medium |
| Solubility Limit | High (~50–100 mM) | Low (< 1 mM typically) |
| Stability | High (months at -20°C, dark) | Low (Hours; prone to autohydrolysis) |
| Risk Factor | Enzyme inhibition at high % v/v | Substrate "Crash-out" (Precipitation) |
| Handling | Hygroscopic; keep sealed | Prepare fresh; do not store |
The "Crash-Out" Phenomenon
A common failure mode in assay development is the "Crash-Out." When a concentrated DMSO stock is rapidly diluted into a cold aqueous buffer, the local concentration of the substrate momentarily exceeds its solubility limit before mixing is complete. This results in micro-precipitates that:
-
Scatter light (increasing background absorbance).
-
Reduce the effective concentration of substrate available to the enzyme.
-
Cause false negatives in screening assays.
Validated Preparation Protocol
This protocol uses a DMSO-Step-Down method to ensure stable solubilization.
Phase 1: Stock Solution Preparation (DMSO)
Objective: Create a stable, high-concentration master stock.
-
Weighing: Weigh the target amount of Salmon-alpha-D-Glc powder.
-
Note: Protect from light. Indoxyls are photosensitive.
-
-
Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 50 mg/mL (~150 mM) .
-
Critical: Use Assay Grade DMSO (>99.9%). Presence of water in DMSO accelerates degradation.
-
-
Dissolution: Vortex vigorously until the solution is completely clear. If particles persist, sonicate in a water bath for 30 seconds at room temperature.
-
Storage: Aliquot into amber tubes (to block light) and store at -20°C .
-
Shelf Life: Stable for 6–12 months if kept dry and frozen.
-
Phase 2: Working Solution Preparation (Aqueous)
Objective: Dilute to assay concentration (typically 0.5 mM – 2 mM) without precipitation.
-
Equilibration: Bring the DMSO stock and the assay buffer to Room Temperature (20–25°C) .
-
Why? Cold buffers decrease solubility and increase the risk of precipitation shock.
-
-
Intermediate Dilution (Optional but Recommended):
-
If the final assay requires very low DMSO (<1%), prepare a 10x intermediate in buffer containing 5% DMSO .
-
-
Final Dilution:
-
Add the DMSO stock dropwise to the vortexing buffer.
-
Do not add buffer to the DMSO stock (this creates a high-water interface that triggers precipitation).
-
-
Validation: Inspect the tube against a light source. The solution should be clear. If it is cloudy, the concentration is too high for the buffer system; reduce substrate concentration or increase DMSO to 2-5% (if enzyme tolerates).
Enzymatic Compatibility & Signal Generation
The choice of solvent directly impacts the signal-to-noise ratio of the assay.
Mechanism of Action
The assay relies on the specific hydrolysis of the glycosidic bond by
Figure 1: Reaction pathway from soluble substrate to chromogenic precipitate.
DMSO Tolerance
Most
-
Recommendation: Keep final DMSO concentration between 1% and 2% . This is the "Sweet Spot" that maintains substrate solubility without denaturing the enzyme.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Cloudy Working Solution | Substrate "Crashed Out" | Warm buffer to 37°C before mixing. Reduce final concentration. |
| Pink Color in Stock | Auto-oxidation | Stock solution is compromised (wet DMSO or old). Discard. |
| No Signal in Assay | Enzyme Inhibition | Final DMSO concentration is too high (>5%). Dilute stock further. |
| High Background | Spontaneous Hydrolysis | pH is too high (>8.0) or solution was exposed to bright light. |
References
-
Glycosynth. (n.d.). 6-Chloro-3-indolyl alpha-D-glucopyranoside Product Sheet. Retrieved February 15, 2026, from [Link]
-
Cheng, X., et al. (2003).[2] "Studies on Repository Compound Stability in DMSO under Various Conditions." Journal of Biomolecular Screening, 8(3), 292–304. [Link]
Sources
Understanding the alpha-glucosidase reaction with indoxyl-based substrates
Understanding the -Glucosidase Reaction with Indoxyl-Based Substrates
Executive Summary: Beyond the Standard pNPG Assay
In the high-throughput screening (HTS) of
This guide details the indoxyl-based alternative , specifically using 5-bromo-4-chloro-3-indolyl-
Mechanistic Deep Dive: The Chemistry of the Indoxyl Reaction
To optimize this assay, one must understand that—unlike the simple hydrolysis of pNPG—the X-
The Reaction Cascade
-
Enzymatic Hydrolysis:
-Glucosidase cleaves the -1,4-glycosidic bond, releasing D-glucose and the unstable aglycone, 5-bromo-4-chloro-3-indoxyl . -
Oxidation: The indoxyl intermediate is colorless and soluble. It undergoes oxidation (typically by atmospheric oxygen) to form a radical intermediate.
-
Dimerization: Two radical intermediates condense to form 5,5'-dibromo-4,4'-dichloro-indigo , a deeply blue, insoluble precipitate.
Critical Insight: In standard aqueous buffers, the final product precipitates, making continuous kinetic reads difficult (causing light scattering). For quantitative screening, we must modify the protocol to keep the chromophore in solution or solubilize it at the endpoint.
Visualization of the Pathway
Figure 1: The multi-step reaction pathway of X-
Comparative Analysis: X- -Glc vs. pNPG
The choice of substrate dictates the experimental constraints. The table below summarizes why X-
| Feature | pNPG (Standard) | X- |
| Readout Wavelength | 405 nm (Yellow) | 615–650 nm (Blue) |
| Interference Risk | High (Tannins, flavonoids, serum absorb here) | Low (Few natural products absorb >600 nm) |
| Product State | Soluble (p-Nitrophenol) | Insoluble Precipitate (Indigo) |
| Kinetic Mode | Continuous (Real-time) | Endpoint (Requires Solubilization) |
| Sensitivity | Moderate | High (High extinction coefficient of indigo) |
| Primary Use Case | Kinetic characterization of pure compounds | Screening crude extracts/colored libraries |
Experimental Protocol: The "Solubilization Endpoint" Assay
This protocol converts the qualitative X-
Reagents & Preparation
-
Buffer: 0.1 M Phosphate Buffer (pH 6.8). Note: Yeast
-glucosidase prefers neutral pH; mammalian variants may require pH 6.0. -
Enzyme:
-Glucosidase from Saccharomyces cerevisiae (Sigma G5003 or equivalent). Stock: 1.0 U/mL in buffer. -
Substrate: X-
-Glc (2 mM stock in buffer). Tip: Dissolve in a small volume of DMSO first, then dilute with buffer. -
Solubilizer: 100% DMSO (Dimethyl sulfoxide).
Step-by-Step Workflow
-
Incubation (Pre-Read):
-
In a 96-well clear plate, add 20 µL of Test Inhibitor (or Buffer for control).
-
Add 40 µL of Enzyme Solution (0.1 U/mL final).
-
Incubate at 37°C for 10 minutes to allow inhibitor binding.
-
-
Reaction Initiation:
-
Add 40 µL of X-
-Glc Substrate (2 mM). -
Incubate at 37°C for 20–30 minutes .
-
Observation: The solution will turn pale blue and may become turbid as indigo precipitates.
-
-
Termination & Solubilization:
-
Measurement:
-
Read Absorbance at 615 nm .
-
Blank Correction: Subtract the absorbance of a "Substrate Blank" (Buffer + Substrate + DMSO, no enzyme).
-
Protocol Validation Logic (Self-Check)
-
The "Turbidity Check": Before adding DMSO, the wells with high enzyme activity should look cloudy/blue. If they are clear, the enzyme is inactive or the substrate is degraded.
-
The "DMSO Shift": Upon adding DMSO, the color should shift from a dull suspension to a vibrant, clear blue. If particles remain, increase DMSO volume or use DMF.
Experimental Workflow Visualization
Figure 2: The "Solubilization Endpoint" workflow designed to quantitate the insoluble indigo product.
Kinetic Analysis & Data Interpretation
While the endpoint assay is standard for screening (IC50 determination), deriving kinetic parameters (
Calculating Inhibition
Calculate % Inhibition using the standard formula:
Kinetic Considerations ( )
-
Apparent
: The for X- -Glc with yeast -glucosidase is typically lower (higher affinity) than pNPG due to the hydrophobic interaction of the indole ring with the enzyme's active site. -
Lag Phase: In continuous monitoring (if attempting without solubilization), a "lag phase" is often observed. This is not enzymatic lag but the time required for the autocatalytic oxidation and dimerization of indoxyl. Always use the linear portion of the slope after the lag phase.
Troubleshooting & Optimization (Field-Proven Insights)
Issue 1: High Background Signal
-
Cause: Spontaneous oxidation of X-
-Glc by light or high pH. -
Fix: Keep substrate solutions in amber tubes. Prepare fresh. Ensure Buffer pH
7.0 (oxidation accelerates at alkaline pH).
Issue 2: Inconsistent Replicates
-
Cause: Uneven precipitation of indigo before DMSO addition.
-
Fix: Do not disturb the plate during the reaction phase. Mix vigorously immediately after adding DMSO.
Issue 3: Screening Plant Extracts
-
Insight: If your extract is green (chlorophyll), it may absorb near 650 nm.
-
Control: Run a "Sample Blank" (Extract + Buffer + DMSO) for every concentration and subtract this value. This is far more effective than with pNPG because the overlap is usually minimal compared to the yellow region.
References
-
Comparison of Substrates & Interference
-
Indoxyl Reaction Chemistry
-
Kiernan, J.A. (2007). "Indigogenic substrates for detection and localization of enzymes." Biotechnic & Histochemistry. Link
-
-
Substrate Specifications (X-alpha-Glc)
-
Inalco Pharmaceuticals. "5-Bromo-4-chloro-3-indolyl-alpha-D-glucopyranoside Data Sheet." Link
-
-
Assay Validation Principles
-
BenchChem.
-Glucosidase Inhibition Assay." Link
-
-
Indigo Solubility in DMSO
-
Lee, J., et al. (2021). "The absorption spectra of the dihalogenated indigos in DMSO:H2O." ResearchGate. Link
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Optimization and Molecular Mechanism of Novel α-Glucosidase Inhibitory Peptides Derived from Camellia Seed Cake through Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation [frontiersin.org]
The Chromogenic Revolution: A Technical Guide to 6-Chloro-3-Indoxyl Derivatives in Microbiology
This guide provides an in-depth exploration of the history, development, and application of 6-chloro-3-indoxyl derivatives as powerful chromogenic substrates in modern microbiology. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, offers field-proven insights into experimental design, and provides detailed protocols for the effective use of these indispensable tools.
Section 1: The Dawn of a Colored Revolution - A Historical Perspective
The ability to visually differentiate microbial colonies based on their enzymatic activity revolutionized microbiology. Before the advent of chromogenic substrates, identifying and isolating specific microorganisms was a laborious process, often relying on morphological characteristics and a battery of biochemical tests.
The journey towards modern chromogenic detection began with early, often less specific, indicator systems. For instance, MacConkey agar and Eosin Methylene Blue agar, developed in the early 20th century, utilized pH indicators to differentiate lactose-fermenting from non-fermenting bacteria.[1] While groundbreaking for their time, these methods lacked the specificity of direct enzyme detection.
The pivotal shift occurred with the introduction of synthetic enzyme substrates. The 1950s saw the emergence of indoxyl-based compounds in histochemistry, laying the groundwork for their eventual adoption in microbiology.[2][3] By the 1970s, these substrates were being widely developed and utilized for bacterial detection, offering a direct and visually compelling way to identify specific enzymatic activities within microbial colonies.[3] This led to the development of the now-ubiquitous 5-bromo-4-chloro-3-indoxyl-β-D-galactopyranoside (X-Gal), a cornerstone of molecular biology and microbiology.[1][4]
Section 2: The Chemistry of Color: Mechanism of Action
The utility of 6-chloro-3-indoxyl derivatives lies in a simple yet elegant enzymatic reaction that culminates in the formation of a vividly colored, insoluble precipitate. This process can be broken down into two key steps:
-
Enzymatic Cleavage: The indoxyl derivative, which is colorless and soluble, is transported into the microbial cell.[5] If the target enzyme (e.g., β-galactosidase, β-glucuronidase) is present, it cleaves the glycosidic bond, releasing the 6-chloro-3-indoxyl moiety and a sugar molecule.[5][6]
-
Oxidative Dimerization: The liberated 6-chloro-3-indoxyl is unstable and, in the presence of oxygen, undergoes spontaneous oxidative dimerization.[6][7] This reaction forms an insoluble, intensely colored indigo dye that precipitates within the microbial colony, rendering it visually distinct.[6][7]
The specific color of the precipitate is determined by the halogen substituents on the indole ring. This has led to the development of a palette of chromogenic substrates, each yielding a different color upon enzymatic cleavage.
Diagram: General Mechanism of Action of 6-Chloro-3-Indoxyl Derivatives
Caption: Enzymatic cleavage and subsequent oxidative dimerization of 6-chloro-3-indoxyl derivatives.
Section 3: A Spectrum of Detection: Key 6-Chloro-3-Indoxyl Derivatives
The versatility of the 6-chloro-3-indoxyl core has allowed for the synthesis of a range of substrates tailored for detecting different enzymes. The choice of derivative depends on the target enzyme and the desired color for differentiation.
| Derivative Name | Common Abbreviation | Target Enzyme | Precipitate Color | Key Applications |
| 6-Chloro-3-indoxyl-β-D-galactopyranoside | Salmon™-Gal, Rose-Gal | β-Galactosidase | Salmon Pink/Rose | Detection of coliforms, Red/White screening in cloning |
| 6-Chloro-3-indoxyl-β-D-glucuronide | Salmon™-Gluc | β-Glucuronidase | Salmon Pink | Specific detection of E. coli |
| 6-Chloro-3-indoxyl-α-D-glucopyranoside | Salmon™-α-Glc | α-Glucosidase | Salmon Pink | Differentiation of microbial species |
| 5-Bromo-6-chloro-3-indoxyl-β-D-galactopyranoside | Magenta™-Gal | β-Galactosidase | Magenta/Red | Red/White screening in cloning |
| 5-Bromo-4-chloro-3-indoxyl-β-D-galactopyranoside | X-Gal | β-Galactosidase | Blue/Green | Blue/White screening in molecular cloning |
Note: The well-known X-Gal is a bromo-chloro-indoxyl derivative, but its principle of action is identical to the 6-chloro-3-indoxyl derivatives and is included here for its historical and practical importance.
The strategic placement of different halogen atoms on the indoxyl ring significantly influences the final color of the precipitate. This is due to the effect of the halogens on the electronic properties of the indole molecule, which in turn affects the wavelength of light absorbed by the resulting indigo dye. This has been a key area of research in the development of new chromogenic substrates, allowing for multi-enzyme detection on a single plate through the use of substrates that produce distinctively colored products.[1] The use of halogen bonds has been shown to play a significant role in substrate selectivity in enzymatic catalysis.[8]
Section 4: In the Laboratory: Protocols and Methodologies
The successful application of 6-chloro-3-indoxyl derivatives hinges on proper protocol execution. The following are detailed methodologies for common applications.
Blue-White Screening for Recombinant Plasmids
Blue-white screening is a cornerstone technique in molecular cloning for the rapid identification of bacterial colonies containing recombinant plasmids.[6][9] The method relies on the disruption of the lacZα gene, which codes for the α-peptide of β-galactosidase, by the insertion of foreign DNA.
Diagram: Workflow for Blue-White Screening
Caption: Step-by-step workflow for blue-white screening.
Detailed Protocol for Blue-White Screening:
Materials:
-
LB agar plates
-
Appropriate antibiotic (e.g., ampicillin)
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) stock solution (0.1 M, filter-sterilized)[10]
-
X-Gal stock solution (20 mg/mL in dimethylformamide or DMSO)[10]
-
Competent E. coli cells (e.g., DH5α, JM109)
-
Ligation reaction mixture
Procedure:
-
Preparation of Plates:
-
Prepare LB agar and autoclave.
-
Cool the agar to approximately 50-55°C.
-
Add the appropriate antibiotic to the desired final concentration.
-
Add IPTG to a final concentration of 0.1 mM.[10]
-
Add X-Gal to a final concentration of 40 µg/mL.[10]
-
Mix gently and pour the plates.
-
Alternatively, spread 40 µL of IPTG and 40 µL of X-Gal onto the surface of pre-made antibiotic-containing LB agar plates and allow them to dry.[10]
-
-
Transformation:
-
Perform the transformation of your ligation reaction into competent E. coli cells following a standard protocol (e.g., heat shock).
-
-
Plating and Incubation:
-
Spread an appropriate volume of the transformed cells onto the prepared LB/antibiotic/IPTG/X-Gal plates.
-
Incubate the plates overnight (16-20 hours) at 37°C.[11]
-
-
Screening:
-
Blue colonies: These colonies contain a functional β-galactosidase, indicating that the plasmid they harbor does not have a DNA insert disrupting the lacZα gene (non-recombinants).
-
White colonies: These colonies lack functional β-galactosidase activity, suggesting that the lacZα gene has been disrupted by a DNA insert (potential recombinants).[6]
-
Troubleshooting:
-
No colonies: Transformation may have failed. Check the competency of the cells and the ligation efficiency.
-
All blue colonies: Ligation may have been inefficient, or the insert may be toxic to the cells.
-
All white colonies: The antibiotic may be inactive, or there may be an issue with the X-Gal or IPTG. Run a control transformation with an uncut vector to ensure blue colonies can form.[11]
-
Satellite colonies (small colonies surrounding a larger one): The antibiotic may have been degraded by the larger colony. Pick well-isolated colonies.
Detection of E. coli using Salmon™-Gluc
The enzyme β-D-glucuronidase is highly specific to E. coli among the Enterobacteriaceae.[12] This makes 6-chloro-3-indoxyl-β-D-glucuronide (Salmon™-Gluc) an excellent chromogenic substrate for the specific detection and enumeration of E. coli in various samples.
Protocol for E. coli Detection:
Materials:
-
Culture medium (e.g., Tryptone Bile X-Glucuronide Agar)
-
Salmon™-Gluc
-
Sample to be tested (e.g., water, food homogenate)
Procedure:
-
Media Preparation:
-
Prepare the desired culture medium and autoclave.
-
Cool to 50-55°C.
-
Aseptically add Salmon™-Gluc to the medium at the manufacturer's recommended concentration.
-
Pour the plates and allow them to solidify.
-
-
Inoculation:
-
Inoculate the plates with the sample using a standard plating technique (e.g., spread plate, membrane filtration).
-
-
Incubation:
-
Incubate the plates under the appropriate conditions for E. coli growth (e.g., 37°C for 24 hours).
-
-
Observation:
-
Examine the plates for the presence of salmon-pink colonies. These colonies are indicative of E. coli due to the hydrolysis of Salmon™-Gluc by β-glucuronidase.
-
Section 5: The Future of Chromogenic Detection
The field of chromogenic substrates continues to evolve, with ongoing research focused on the development of novel compounds with enhanced properties. These include substrates with increased sensitivity, faster reaction kinetics, and a wider array of distinct colors for multiplexing applications.[13][14] Furthermore, the integration of chromogenic detection with automated laboratory systems is streamlining workflows and increasing throughput in clinical and industrial microbiology.[12]
References
-
Comparison of several new chromogenic galactosides as substrates for various beta-D-galactosidases. PubMed. [Link]
-
Synthesis of Indoxyl-glycosides for Detection of Glycosidase Activities. ResearchGate. [Link]
-
Choosing the Right Beta-Galactosidase Substrate: CPRG vs. Others. [Link]
-
Blue-White Screening. MIT Wiki Service. [Link]
-
The rise of small molecule enzyme substrates in microbiology. Manufacturing Chemist. [Link]
-
Efficient and Rapid Procedure for Blue-White Screening of Recombinant Bacterial Clones. BioTechniques. [Link]
-
Practical activity (2) Blue-white Screening (Teacher's Guide). [Link]
-
Blue–white screen. Wikipedia. [Link]
-
Evaluation of p-Naphtholbenzein-β-d-Galactoside as a Substrate for Bacterial β-Galactosidase. National Institutes of Health. [Link]
-
Synthesis of a 1,2-cis-indoxyl galactoside as a chromogenic glycosidase substrate. National Institutes of Health. [Link]
-
Synthesis of Indoxyl-glycosides for Detection of Glycosidase Activities. JoVE. [Link]
-
X-Sept: Synthesis of indoxyl septanosides as chromogenic glycosidase substrates. [Link]
-
Synthese von Indoxyl-Glykoside zum Nachweis von Glycosidase Aktivitäten. JoVE. [Link]
-
Plasmids 101: Blue-white Screening. Addgene Blog. [Link]
-
Chromogenic Substrates Overview. DC Fine Chemicals. [Link]
-
A Decade of Development of Chromogenic Culture Media for Clinical Microbiology in an Era of Molecular Diagnostics. ASM Journals. [Link]
-
Blue-white screening liquid can eliminate false positives in blue-white colony screening. Genetics and Molecular Research. [Link]
-
Blue white selection problems, any suggestions?. ResearchGate. [Link]
-
Chromogenic chemical substrates for identification of microbial colonies. European Patent Office. [Link]
-
Modified Enzyme Substrates for the Detection of Bacteria: A Review. MDPI. [Link]
-
Chromogenic Substrates. Glycosynth. [Link]
-
Chromogenic hydroxyanthraquinone-based enzyme substrates for the detection of microbial β-d-galactosidase, β-d-glucuronidase and β-d-ribosidase. National Institutes of Health. [Link]
-
Screening Plate Method for Detection of Bacterial β-Glucuronidase. National Institutes of Health. [Link]
-
The Important Role of Halogen Bond in Substrate Selectivity of Enzymatic Catalysis. National Institutes of Health. [Link]
-
The interplay between hydrogen and halogen bonding: substituent effects and their role in the hydrogen bond enhanced halogen bond. Chemical Science (RSC Publishing). [Link]
-
Detection of β-d-glucuronidase activity in environmental samples using 4-fluorophenyl β-d-glucuronide and 19F NMR. Analytical Methods (RSC Publishing). [Link]
-
Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journals. [Link]
-
An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
-
Role of Halogen Substituents on Halogen Bonding in 4,5-DiBromohexahydro-3a,6-Epoxyisoindol-1(4H)-ones. ResearchGate. [Link]
Sources
- 1. Chromogenic Agars: Past, Present and Future - Examining Food [thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Glycosynth - Chromogenic Substrates [glycosynth.co.uk]
- 4. The rise of small molecule enzyme substrates in microbiology [manufacturingchemist.com]
- 5. goldbio.com [goldbio.com]
- 6. Blue–white screen - Wikipedia [en.wikipedia.org]
- 7. Synthesis of a 1,2-cis-indoxyl galactoside as a chromogenic glycosidase substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Important Role of Halogen Bond in Substrate Selectivity of Enzymatic Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blue-White Screening & Protocols for Colony Selection [sigmaaldrich.com]
- 10. Blue-White Screening - Synthetic Biology Group (Lu Lab) - MIT Wiki Service [wikis.mit.edu]
- 11. blog.addgene.org [blog.addgene.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Comparison of several new chromogenic galactosides as substrates for various beta-D-galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
Technical Guide: Absorption and Colorimetric Analysis of the 6-Chloro-3-Indoxyl Precipitate
The following technical guide provides an in-depth analysis of the 6-chloro-3-indoxyl precipitate, specifically focusing on its absorption characteristics, formation mechanism, and application in colorimetric assays.
Executive Summary
The 6-chloro-3-indoxyl precipitate (chemically 6,6'-dichloroindigo ) is a chromogenic marker distinct from the widely used 5-bromo-4-chloro-3-indoxyl (X-Gal) product. While X-Gal yields a deep blue precipitate (
This shift in absorption makes it a critical tool for multiplexing —allowing simultaneous detection of two different enzymatic activities (e.g.,
Chemical Mechanism of Formation
The generation of the colored precipitate follows a three-step reaction pathway: enzymatic hydrolysis, tautomerization, and oxidative dimerization.
Reaction Pathway
-
Hydrolysis: The colorless substrate (e.g., 6-Chloro-3-indolyl-
-D-galactopyranoside , often called "Salmon-Gal") is cleaved by the specific enzyme (e.g., -galactosidase). -
Release: This releases the unstable intermediate, 6-chloro-3-indoxyl .
-
Dimerization: Two molecules of 6-chloro-3-indoxyl undergo oxidative dimerization to form the stable, insoluble 6,6'-dichloroindigo .
Mechanistic Visualization
The following diagram illustrates the transformation from soluble substrate to insoluble chromophore.
Figure 1: Reaction pathway for the formation of 6,6'-dichloroindigo.[1]
Physicochemical Characterization
Absorption Maximum ( )
Unlike the broad blue spectrum of standard indigo derivatives, 6,6'-dichloroindigo exhibits a sharper peak in the green region of the visible spectrum, resulting in its characteristic pink/salmon appearance.
| Parameter | Value / Characteristic | Notes |
| Precipitate Name | 6,6'-Dichloroindigo | |
| Visual Appearance | Salmon / Pink / Rose | Distinct from Blue (X-Gal) or Magenta (Red-Gal) |
| 527 nm | Measured in DMSO:H | |
| ~530–540 nm | Slight bathochromic shift on membrane/tissue | |
| Solubility | Insoluble in H | Less insoluble than tetra-halogenated indigos |
Comparative Spectral Analysis
To select the correct substrate for multi-color labeling, it is crucial to distinguish between the "Salmon", "Magenta", and "Blue" variants.
| Substrate Common Name | Indoxyl Substituent | Precipitate Product | Color | |
| Salmon-Gal | 6-Chloro | 6,6'-Dichloroindigo | Salmon/Pink | 527 nm |
| Magenta-Gal | 5-Bromo-6-chloro | 5,5'-Dibromo-6,6'-dichloroindigo | Red/Magenta | 565 nm |
| X-Gal | 5-Bromo-4-chloro | 5,5'-Dibromo-4,4'-dichloroindigo | Blue | 615 nm |
Expert Insight: Do not confuse "Red-Gal" (Magenta) with "Salmon-Gal". The extra bromine atom in Magenta-Gal causes a bathochromic shift (red-shift) of ~40 nm compared to the 6-chloro derivative. For maximum contrast against a blue stain, Salmon-Gal (527 nm) is superior to Magenta-Gal (565 nm) because it is further removed from the X-Gal peak (615 nm).
Experimental Protocols
Preparation of Stock Solutions
The 6-chloro-3-indolyl substrates are hydrolytically unstable in water. Stock solutions must be prepared in anhydrous organic solvents.
Protocol:
-
Weigh: Calculate the mass required for a 20–40 mg/mL stock solution.
-
Dissolve: Add Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) .[2]
-
Note: DMF is often preferred for long-term storage (-20°C) to prevent freezing-induced precipitation, but DMSO is less toxic.
-
-
Storage: Store in aliquots at -20°C, protected from light. Discard if the solution turns pink (indicating premature oxidation).
Staining Workflow (Histochemistry/Blotting)
This protocol ensures optimal precipitate formation while minimizing diffusion, a known issue with mono-halogenated indigos.
Figure 2: Optimized staining workflow for 6-chloro-3-indolyl substrates.
Critical Reagent: The Oxidation Catalyst Spontaneous oxidation of 6-chloro-3-indoxyl by air is slower than that of X-Gal. To prevent the intermediate from diffusing away from the enzyme site (causing "fuzzy" staining), you must use an oxidation catalyst.
-
Standard: 5 mM Potassium Ferricyanide / 5 mM Potassium Ferrocyanide.
-
High Sensitivity: Nitro Blue Tetrazolium (NBT).[3] NBT reacts with the indoxyl intermediate to form a dark purple formazan-indigo complex, significantly boosting sensitivity but altering the color to dark purple/brown [2].
Spectrophotometric Quantification
To quantify the amount of precipitate formed (e.g., in a reporter assay):
-
Pellet: Centrifuge the sample to collect the bacteria/cells containing the precipitate.
-
Solubilize: Resuspend the pellet in 100% DMSO . Heat to 65°C for 10 minutes if necessary.
-
Measure: Read absorbance at 527 nm .
-
Blank: Use a DMSO blank derived from a mock-treated sample.
Troubleshooting & Optimization
Diffusion and Localization
Issue: The 6,6'-dichloroindigo precipitate is slightly more soluble (and thus more prone to diffusion) than the X-Gal product. Solution:
-
Increase Catalyst: Ensure Ferri/Ferrocyanide concentrations are adequate (5 mM).
-
High Viscosity: Add polyvinyl alcohol (PVA) to the staining buffer to retard diffusion.
-
pH Control: Maintain pH 7.0–7.4. Higher pH increases the solubility of the leuco-form (reduced form) of the dye.[4]
Background Staining
Issue: Pink haze across the tissue. Solution:
-
Endogenous Activity: Mammalian tissues often have endogenous
-galactosidase active at pH 4–5. Ensure your staining buffer is at pH 7.2–7.4 to suppress lysosomal enzymes. -
Heat Inactivation: Pre-incubate tissue at 50°C for 30 minutes to inactivate endogenous enzymes before adding the substrate (bacterial enzymes are more heat stable).
References
-
ResearchGate. The absorption spectra of the dihalogenated indigos in DMSO:H2O. Available at: [Link]
-
Glycosynth. 5-Bromo-6-chloro-3-indolyl phosphate disodium salt. Available at: [Link]
Sources
- 1. Overview and assessment of the histochemical methods and reagents for the detection of β-galactosidase activity in transgenic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Advantages and Limitations of Salmon-Gal/Tetrazolium Salt Histochemistry for the Detection of LacZ Reporter Gene Activity in Murine Epithelial Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note & Protocol: Preparation of 6-Chloro-3-indoxyl-⍺-D-glucopyranoside Stock Solutions
Introduction: The "Salmon-Glucoside" Substrate
6-Chloro-3-indoxyl-alpha-D-glucopyranoside is a specialized chromogenic substrate designed for the sensitive detection of α-glucosidase activity.[1][2] Often referred to as "Salmon-α-D-glucoside," its enzymatic cleavage by α-glucosidase releases 6-chloro-3-indoxyl.[1][2] This intermediate product undergoes oxidative dimerization to form a water-insoluble, salmon-colored precipitate (5,5'-dichloro-indigo) at the site of enzymatic activity. This distinct colorimetric endpoint makes it a valuable tool in microbiology, molecular biology, and diagnostics for identifying and quantifying α-glucosidase-expressing organisms or enzymes.
The accuracy and reproducibility of assays employing this substrate are critically dependent on the correct preparation and storage of the stock solution. Improper solubilization can lead to substrate precipitation, while inadequate storage can result in degradation, both of which compromise experimental results. This document provides a detailed, validated protocol for preparing high-quality, stable stock solutions of 6-Chloro-3-indoxyl-α-D-glucopyranoside.
Foundational Knowledge & Material Properties
A thorough understanding of the substrate's physicochemical properties is essential for its effective use. These properties dictate the choice of solvent, storage conditions, and handling procedures.
Table 1: Physicochemical Properties of 6-Chloro-3-indoxyl-α-D-glucopyranoside
| Property | Value | Source(s) |
| Chemical Formula | C₁₄H₁₆ClNO₆ | [1] |
| Molecular Weight | 329.74 g/mol | [1][2] |
| CAS Number | 467214-46-6 | [1] |
| Appearance | White to off-white powder/solid | [3][4] |
| Recommended Solvents | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | [5][6] |
| Insoluble In | Water | [3] |
| Storage (Powder) | -20°C, protect from light | [1][2][7] |
Protocol: Preparing a 20 mg/mL Stock Solution
This protocol details the preparation of a 20 mg/mL stock solution, a common concentration for many applications. Adjustments for different concentrations can be made by scaling the mass of the substrate and the volume of the solvent proportionally.
Required Materials & Equipment
-
6-Chloro-3-indoxyl-α-D-glucopyranoside powder (Biotechnology grade)[2]
-
Anhydrous or molecular sieves-dried N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filter-barrier pipette tips
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves[3][8]
Experimental Workflow Diagram
Caption: Workflow for preparing stock solutions.
Step-by-Step Methodology
-
Pre-Protocol Preparations:
-
Ensure the selected solvent (DMF or DMSO) is of high purity and anhydrous. The substrate is moisture-sensitive, and the presence of water can promote hydrolysis over time.[3][4]
-
Before opening, allow the container of the powdered substrate to equilibrate to room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold powder.
-
-
Weighing the Substrate:
-
On a calibrated analytical balance, carefully weigh 10 mg of 6-Chloro-3-indoxyl-α-D-glucopyranoside.
-
Transfer the powder into a sterile, appropriately sized tube or vial (e.g., a 1.5 mL microcentrifuge tube or a 2 mL amber glass vial).
-
Scientist's Note: Taring the vial before adding the powder is crucial for accuracy. For smaller amounts, it is advisable to weigh a larger mass (e.g., 10 mg) and dissolve it to a known concentration to minimize weighing errors.
-
-
Solubilization:
-
Using a calibrated micropipette, add 500 µL of anhydrous DMF or DMSO to the vial containing the 10 mg of powder.
-
Immediately cap the vial tightly.
-
Vortex the mixture vigorously for 30-60 seconds, or until the powder is completely dissolved. A clear, colorless to very pale yellow solution should be obtained.
-
Scientist's Note: If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can facilitate the process. Avoid overheating, as it may degrade the substrate. Always ensure the solution returns to room temperature before proceeding.
-
-
Quality Control & Sterilization (Application Dependent):
-
Visual Inspection: Hold the vial against a light source to confirm that no particulate matter remains. The solution must be completely clear.
-
(Optional) Sterile Filtration: If the stock solution will be added to sterile culture media, it must be sterilized. Using a sterile syringe, draw up the solution and pass it through a 0.22 µm syringe filter (ensure the filter is compatible with the solvent, e.g., a PTFE filter for DMF/DMSO) into a new sterile, light-protected container.
-
Rationale: This step is critical for microbiological applications to prevent contamination of assays. Filtration is preferred over autoclaving, which would destroy the molecule.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the substrate, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protected microcentrifuge tubes (amber or wrapped in foil).
-
Label each aliquot clearly with the compound name, concentration (20 mg/mL), solvent, and date of preparation.
-
Store the aliquots at -20°C, protected from light.[1][7] Properly stored, the stock solution should be stable for at least 6-12 months.
-
Scientific Rationale & Best Practices
The choices made during protocol execution are grounded in the chemical nature of the substrate.
Solvent Selection Logic
The glycosidic bond in 6-Chloro-3-indoxyl-α-D-glucopyranoside is susceptible to hydrolysis.
-
Why DMF or DMSO? These are polar aprotic solvents. They effectively solvate the substrate without providing a proton source (like water) that could facilitate the cleavage of the glycosidic linkage, thus ensuring stability in solution.
-
Why Anhydrous? Water is a reactant in the hydrolysis of the substrate. Using anhydrous solvents and preventing moisture condensation minimizes this degradation pathway, maximizing the shelf-life of the stock solution.[4]
Caption: Decision logic for solvent selection.
Storage and Handling
-
-20°C Storage: Low temperatures drastically reduce the rate of any potential chemical degradation, preserving the integrity of the substrate.[1]
-
Light Protection: Indoxyl derivatives can be light-sensitive. Protecting the powder and stock solutions from light prevents photochemical degradation.[1][7]
-
Aliquoting: This is arguably one of the most critical steps for long-term reproducibility. Each freeze-thaw cycle can introduce moisture and create localized concentration gradients as the solution freezes, potentially stressing the dissolved substrate. Single-use aliquots ensure that the main stock is not repeatedly temperature-cycled.
Safety & Handling Precautions
As a standard laboratory chemical, 6-Chloro-3-indoxyl-α-D-glucopyranoside should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and suitable gloves.[8]
-
Handling: Handle the chemical in a well-ventilated area. Avoid creating dust when working with the powder form.[3][8]
-
Exposure: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.[4][8]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not empty into drains.[8]
-
Toxicology: The toxicological properties of this compound have not been fully investigated. Handle with the care afforded to all research chemicals.[8]
References
- Safety Data Sheet.Generic SDS Information.
-
6-Chloro-3-indolyl alpha-D-glucopyranoside. Glycosynth.[Link]
- Safety Data Sheet - Fisher Scientific.Fisher Scientific.
-
6-Chloro-3-indolyl beta-D-glucopyranoside. Glycosynth.[Link]
- Safety Data Sheet - Thermo Fisher Scientific.Thermo Fisher Scientific.
- Safety Data Sheet - G-Biosciences.G-Biosciences.
-
6-Chloro-3-indolyl alpha-D-galactopyranoside PubChem Entry. National Center for Biotechnology Information.[Link]
-
6-Chloro-3-indolyl alpha-D-galactopyranoside. Glycosynth.[Link]
- General (Stock) Solutions.Microbiology and Molecular Biology Protocols. This citation represents standard laboratory practices for preparing stock solutions.
- 6-Chloro-3-indoxyl-β-D-galactopyranoside ≥98 %, for biochemistry.Carl ROTH.
- Technical Support Center: Synthesis of 6-Chloro-6-deoxy-alpha-d-glucopyranose.Benchchem.
Sources
- 1. goldbio.com [goldbio.com]
- 2. moleculardepot.com [moleculardepot.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Glycosynth - 6-Chloro-3-indolyl beta-D-glucopyranoside [glycosynth.co.uk]
- 6. Glycosynth - 6-Chloro-3-indolyl alpha-D-galactopyranoside [glycosynth.co.uk]
- 7. goldbio.com [goldbio.com]
- 8. fishersci.com [fishersci.com]
Optimal concentration of 6-Chloro-3-indoxyl-alpha-D-glucopyranoside for agar plate screening
Introduction: The Need for Precision in Chromogenic Screening
6-Chloro-3-indoxyl-alpha-D-glucopyranoside is a specialized chromogenic substrate designed for the detection of α-D-glucosidase activity. This compound is an invaluable tool in microbiology and molecular biology for visually identifying and differentiating microorganisms, particularly species of Enterococcus and other bacteria possessing the target enzyme.[1][2][3] The principle of its application is elegant yet powerful: the enzymatic cleavage of the glycosidic bond releases a 6-chloro-3-indoxyl molecule, which subsequently undergoes an oxygen-dependent oxidative dimerization to form an insoluble, vividly colored precipitate (6,6'-dichloro-indigo) directly at the site of enzyme activity.[4][5][6][7] This reaction results in a distinct salmon-colored to red precipitate, allowing for straightforward visual screening of colonies on an agar plate.[8][9][10]
However, the success of this screening method is critically dependent on the concentration of the substrate. An insufficient concentration leads to weak or undetectable color formation, while an excessive concentration can result in high background coloration, nonspecific precipitation, or even microbial toxicity, thereby obscuring results. This guide provides a comprehensive framework for researchers to understand the underlying principles and empirically determine the optimal concentration of 6-Chloro-3-indoxyl-alpha-D-glucopyranoside for their specific experimental context.
Principle of the Assay: From Glycoside to Colored Precipitate
The detection method is a two-step biochemical process initiated by the target enzyme, α-D-glucosidase.
-
Enzymatic Hydrolysis: Colonies expressing α-D-glucosidase will enzymatically cleave the 6-Chloro-3-indoxyl-alpha-D-glucopyranoside substrate. This hydrolysis reaction breaks the α-glycosidic bond, releasing D-glucose and the colorless 6-chloro-3-indoxyl intermediate.[4][5]
-
Oxidative Dimerization: In the presence of atmospheric oxygen, two molecules of the liberated 6-chloro-3-indoxyl undergo spontaneous oxidative dimerization. This reaction forms 6,6'-dichloro-indigo, a highly stable and water-insoluble colored precipitate that accumulates within and around the microbial colony.[4][7]
This localized precipitation is the key to the assay's utility, as it provides a direct visual marker of enzyme activity corresponding to a specific colony.
Caption: Biochemical pathway of color formation.
Core Protocol: Preparation of Screening Plates
This protocol details the preparation of agar plates containing 6-Chloro-3-indoxyl-alpha-D-glucopyranoside. Accuracy in these steps is crucial for reproducible results.
3.1. Materials
-
6-Chloro-3-indoxyl-alpha-D-glucopyranoside powder (Store at -20°C, protected from light)[8]
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Growth medium agar (e.g., Tryptic Soy Agar, Brain Heart Infusion Agar)
-
Sterile petri dishes
-
Autoclave
-
Water bath set to 50-55°C
-
Sterile tubes and pipettes
3.2. Preparation of Substrate Stock Solution Causality Note: The substrate has limited solubility in water but is soluble in organic solvents like DMF or methanol.[11][12] Preparing a concentrated stock solution in a suitable solvent prevents precipitation when added to the aqueous agar medium and ensures uniform distribution.
-
Prepare a 20 mg/mL stock solution of 6-Chloro-3-indoxyl-alpha-D-glucopyranoside in DMF or DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store this stock solution at -20°C in a light-blocking tube. The solution is stable for several months when stored correctly.
3.3. Preparation of Chromogenic Agar Plates
-
Prepare the desired agar medium according to the manufacturer's instructions.
-
Autoclave the medium to ensure sterility.
-
Allow the autoclaved agar to cool in a 50-55°C water bath. It is critical that the agar is cool enough to not degrade the substrate, but warm enough to remain molten for pouring.
-
Just before pouring the plates, add the required volume of the 20 mg/mL substrate stock solution to the molten agar. Swirl the flask gently but thoroughly to ensure even mixing. Avoid introducing air bubbles.
-
Aseptically dispense approximately 20-25 mL of the chromogenic agar into sterile 100 mm petri dishes.
-
Allow the plates to solidify on a level surface.
-
For best results, store the plates in the dark at 2-8°C for up to 2-4 weeks.
Determining the Optimal Concentration: An Empirical Approach
The "optimal" concentration is application-dependent. It represents a balance between signal intensity (clarity of the red color) and background noise. The ideal concentration will vary based on the expression level of the α-D-glucosidase enzyme in the organism being screened, the desired incubation time, and the specific growth medium used.
4.1. Experimental Workflow for Optimization
This workflow provides a systematic method for testing a range of concentrations to identify the most suitable one for your experiment.
Caption: Workflow for optimizing substrate concentration.
4.2. Recommended Concentration Range for Titration
A good starting point for optimization is to test concentrations ranging from 20 to 100 µg/mL.
| Parameter | Concentration (µg/mL) | Volume of 20 mg/mL Stock per Liter of Agar | Expected Outcome |
| Low End | 20 µg/mL | 1.0 mL | May be sufficient for organisms with high enzyme expression. Color development might be slow or faint for low-expressing organisms. |
| Mid-Range (Commonly Used) | 40 µg/mL | 2.0 mL | A standard starting concentration that often provides a good balance of color intensity and low background for many applications. |
| High-Mid Range | 80 µg/mL | 4.0 mL | Useful for detecting weaker enzyme activity or for achieving faster color development. Risk of slight background coloration begins to increase. |
| High End | 100 µg/mL | 5.0 mL | Recommended for screening libraries for low-level expression or for rapid screening protocols. May result in noticeable background and potential for false positives. |
4.3. Execution of the Titration Experiment
-
Prepare four batches of agar using the concentrations outlined in the table above.
-
On each plate type, streak a known positive control (an organism confirmed to express α-D-glucosidase, e.g., Enterococcus faecalis ATCC® 29212™) and a negative control (an organism lacking the enzyme, e.g., Escherichia coli ATCC® 25922™).[13]
-
Incubate the plates under your standard experimental conditions (e.g., 18-24 hours at 37°C).
-
Observe the plates for:
-
Color Intensity: How strong is the red color of the positive control colonies?
-
Background: Is the surrounding agar clear, or does it have a pink/red hue?
-
Colony Morphology: Does the substrate concentration appear to affect the size or health of the colonies?
-
-
Select the lowest concentration that provides a clear, easily distinguishable positive result with a clean, colorless background.
Troubleshooting Common Issues
Even with optimized protocols, issues can arise. This section addresses common problems encountered during chromogenic screening.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Color Development in Positive Control | Substrate Concentration Too Low: Insufficient substrate to produce a visible precipitate. | Re-run the optimization experiment with a higher concentration range. |
| Enzyme Inhibition: Components in the media (e.g., sodium azide) or incorrect pH may inhibit α-D-glucosidase activity.[14][15] | Ensure the medium pH is appropriate for the enzyme and free of known inhibitors. Verify medium composition. | |
| Substrate Degradation: Improper storage of substrate/plates (exposure to light/heat) or adding substrate to agar that is too hot. | Store substrate and plates at recommended temperatures, protected from light.[8] Ensure agar is cooled to 50-55°C before adding the substrate. | |
| High Background Coloration | Substrate Concentration Too High: Excess substrate leads to non-specific precipitation or auto-oxidation over time. | Reduce the working concentration of the substrate. Select the lowest concentration that gives a robust positive signal. |
| Contamination: Contaminating organisms may secrete enzymes that slowly break down the substrate. | Use strict aseptic techniques during plate preparation and handling. | |
| Inconsistent Results / "Patchy" Color | Uneven Substrate Distribution: Inadequate mixing of the substrate stock into the molten agar. | After adding the substrate to the molten agar, swirl the flask gently but thoroughly for at least 30 seconds to ensure homogeneity before pouring. |
| Variability in Incubation: Inconsistent temperature or oxygen levels across plates or within an incubator. | Ensure consistent incubation conditions. Note that the dimerization step is oxygen-dependent, so anaerobic incubation will prevent color formation.[5][7] |
References
-
Bio-Rad Laboratories. (2021). A New Method for Screening α-Glucosidase Inhibitors and Application to Marine Microorganisms. Taylor & Francis. Retrieved February 15, 2026, from [Link]
-
Boya Life Science. (n.d.). Alpha-Glucosidase Activity Assay Kit (BA0012). Retrieved February 15, 2026, from [Link]
-
Ovid. (n.d.). Issues with the Assay of Factor VIII Activity in... : Thrombosis and Haemostasis. Retrieved February 15, 2026, from [Link]
-
Elabscience. (n.d.). α-Glucosidase (α-GC) Activity Assay Kit (E-BC-K821-M). Retrieved February 15, 2026, from [Link]
-
Carl ROTH. (2024). 6-Chloro-3-indoxyl-β-D-galactopyranoside ≥98 %, for biochemistry. Retrieved February 15, 2026, from [Link]
-
Pote, A. R., et al. (2021). Indolyl Septanoside Synthesis for In Vivo Screening of Bacterial Septanoside Hydrolases. International Journal of Molecular Sciences, 22(9), 4497. [Link]
-
Glycosynth. (n.d.). 6-Chloro-3-indolyl alpha-D-glucopyranoside. Retrieved February 15, 2026, from [Link]
-
Kiernan, J. A. (2007). Indigogenic substrates for detection and localization of enzymes. Biotechnic & Histochemistry, 82(2), 63-75. [Link]
-
Practical-Haemostasis.com. (2025). Chromogenic Factor VIII and Factor IX Assays. Retrieved February 15, 2026, from [Link]
-
Glycosynth. (n.d.). 6-Chloro-3-indolyl beta-D-glucopyranoside. Retrieved February 15, 2026, from [Link]
-
Pote, A. R., et al. (2021). Indolyl Septanoside Synthesis for In Vivo Screening of Bacterial Septanoside Hydrolases. University of Connecticut. Retrieved February 15, 2026, from [Link]
-
RayBiotech. (n.d.). Troubleshooting Guide for ELISA High Background Poor Standard Curve. Retrieved February 15, 2026, from [Link]
-
Böttcher, D., & Thiem, J. (2015). Synthesis of Indoxyl-glycosides for Detection of Glycosidase Activities. Journal of Visualized Experiments, (99), e52802. [Link]
-
Glycosynth. (n.d.). 6-Chloro-3-indolyl alpha-D-galactopyranoside. Retrieved February 15, 2026, from [Link]
-
Böttcher, D., & Thiem, J. (2015). Synthesis of Indoxyl-glycosides for Detection of Glycosidase Activities. ResearchGate. Retrieved February 15, 2026, from [Link]
-
Trends in Carbohydrate Research. (n.d.). Formation and Anomerization of Glycopyranosyl Fluorides and their Facile Conversion into Glycopyranosyl Azides. Retrieved February 15, 2026, from [Link]
-
Merlino, J., et al. (1998). Enzymatic chromogenic identification and differentiation of enterococci. Australian Journal of Medical Science, 19, 76-80. [Link]
-
Devriese, L. A., et al. (1996). Acidification of methyl-alpha-D-glucopyranoside: a useful test to differentiate Enterococcus casseliflavus and Enterococcus gallinarum from Enterococcus faecium species group and from Enterococcus faecalis. Journal of Clinical Microbiology, 34(10), 2607-2608. [Link]
-
Devriese, L. A., et al. (1996). Acidification of methyl-α-D-glucopyranoside: A useful test to differentiate Enterococcus casseliflavus and Enterococcus gallinarum from Enterococcus faecium species group and from Enterococcus faecalis. ResearchGate. Retrieved February 15, 2026, from [Link]
Sources
- 1. chromagar.com [chromagar.com]
- 2. Acidification of methyl-alpha-D-glucopyranoside: a useful test to differentiate Enterococcus casseliflavus and Enterococcus gallinarum from Enterococcus faecium species group and from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Indolyl Septanoside Synthesis for In Vivo Screening of Bacterial Septanoside Hydrolases - DAU - Arxiu Digital de la URL [dau.url.edu]
- 7. researchgate.net [researchgate.net]
- 8. goldbio.com [goldbio.com]
- 9. Glycosynth - 6-Chloro-3-indolyl beta-D-glucopyranoside [glycosynth.co.uk]
- 10. moleculardepot.com [moleculardepot.com]
- 11. Glycosynth - 6-Chloro-3-indolyl alpha-D-glucopyranoside [glycosynth.co.uk]
- 12. Glycosynth - 6-Chloro-3-indolyl alpha-D-galactopyranoside [glycosynth.co.uk]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 15. novateinbio.com [novateinbio.com]
Methods for Detecting Staphylococcus aureus Using Chromogenic Alpha-Glucosidase Substrates
[1][2][3][4]
Introduction: The Alpha-Glucosidase Advantage
The precise detection of Staphylococcus aureus (S. aureus) remains a cornerstone of clinical diagnostics and pharmaceutical screening. While traditional methods rely on coagulase activity (taking up to 48 hours), chromogenic detection offers a rapid, specific alternative by targeting the enzyme alpha-glucosidase (maltase) .
Unlike Coagulase-Negative Staphylococci (CoNS) such as S. epidermidis—which typically lack robust alpha-glucosidase activity—S. aureus constitutively expresses this enzyme. By utilizing the specific substrate 5-bromo-4-chloro-3-indolyl-alpha-D-glucopyranoside (X-alpha-Gluc) , researchers can achieve direct visual differentiation (blue/green colonies) within 18–24 hours.
This guide details the biochemical mechanism, solid-phase isolation protocols, and high-throughput liquid assays for S. aureus detection.
Biochemical Mechanism
The detection system relies on the hydrolysis of a synthetic indolyl-glycoside. The specificity is driven by the stereochemistry of the glycosidic bond (alpha vs. beta).
Reaction Pathway
-
Entry: The substrate (X-alpha-Gluc) permeates the bacterial cell wall.
-
Cleavage: Intracellular S. aureus alpha-glucosidase hydrolyzes the alpha-glycosidic linkage.
-
Release: This releases D-glucose and the chromophore precursor, 5-bromo-4-chloro-3-indoxyl .
-
Dimerization: In the presence of oxygen, two indoxyl molecules spontaneously dimerize and oxidize to form an insoluble, intensely colored indigo-like dye (5,5'-dibromo-4,4'-dichloro-indigo).
Specificity Logic
-
Target (S. aureus):
-Glucosidase (+), -Glucosidase (-) (typically). Result: Blue/Green.[1] -
Non-Target (e.g., S. epidermidis):
-Glucosidase (-), -Glucosidase (+). Result: Colorless (or Pink if a counter-substrate is added).
Mechanism Diagram
Figure 1: Enzymatic hydrolysis pathway of X-alpha-Gluc by S. aureus converting colorless substrate to colored precipitate.
Protocol 1: Solid-Phase Chromogenic Agar (Isolation)
This protocol describes the preparation of a selective differential medium.[2] It is self-validating through the inclusion of selective agents (inhibiting Gram-negatives) and differential substrates.
Reagents Required[2][7][8]
-
Basal Medium: Peptone agar base (low carbohydrate to prevent acid interference).
-
Chromogen: 5-bromo-4-chloro-3-indolyl-alpha-D-glucopyranoside (X-alpha-Gluc).[3][4]
-
Selective Agents: Lithium Chloride (inhibits Gram-negatives), Deferoxamine (inhibits S. epidermidis growth/activity).
-
Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).
Preparation Steps[5]
-
Stock Solution Preparation:
-
Dissolve 40 mg of X-alpha-Gluc in 1 mL of DMSO. Vortex until fully dissolved. Protect from light (light sensitive).
-
-
Base Agar Formulation (per Liter):
-
Peptone: 10.0 g
-
Meat Extract: 5.0 g
-
Sodium Chloride: 5.0 g
-
Agar: 15.0 g
-
Autoclave at 121°C for 15 minutes. Cool to 50°C.
-
-
Supplement Addition:
-
Aseptically add the 1 mL X-alpha-Gluc stock solution to the cooled agar.
-
Add Lithium Chloride (3.0 g/L final conc.) to suppress Gram-negatives.
-
Optional: Add antibiotics (e.g., Cefoxitin) if screening specifically for MRSA.
-
-
Pouring:
-
Dispense 20 mL per 100mm Petri dish. Allow to solidify in the dark.
-
Storage: Store at 4°C for up to 2 weeks.
-
Experimental Workflow
-
Inoculation: Streak clinical sample or culture suspension (approx
CFU/mL) onto the plate using the quadrant method. -
Incubation: Incubate aerobically at 37°C.
-
Readout (18–24 hours):
-
Positive (S. aureus): Blue to Blue-Green colonies.[1]
-
Negative (CoNS): White or colorless colonies.
-
Inhibited: Gram-negatives (no growth).
-
Protocol 2: High-Throughput Liquid Assay (Screening)
For drug discovery (e.g., screening inhibitors of S. aureus metabolism), a liquid kinetic assay is superior to agar plates. This protocol uses a microplate format.
Assay Conditions
-
Buffer: 100 mM Phosphate Buffer, pH 7.2.
-
Substrate: 1 mM X-alpha-Gluc (or p-Nitrophenyl-alpha-D-glucopyranoside for OD405 reading, but X-alpha-Gluc allows visual confirmation).
-
Enzyme Source: S. aureus cell lysate or culture supernatant (if lytic enzymes are secreted).
Step-by-Step Procedure
-
Cell Lysis:
-
Harvest S. aureus cells (
) by centrifugation. -
Resuspend in Phosphate Buffer containing lysostaphin (10 µg/mL) to disrupt the cell wall. Incubate 30 min at 37°C.
-
-
Plate Setup (96-well):
-
Test Well: 50 µL Lysate + 50 µL Substrate Solution (2 mM stock).
-
Blank: 50 µL Buffer + 50 µL Substrate Solution.
-
Negative Control: 50 µL S. epidermidis lysate + 50 µL Substrate.
-
-
Incubation:
-
Incubate at 37°C for 30–60 minutes.
-
-
Data Acquisition:
-
Spectrophotometry: Measure Absorbance at 615 nm (for indigo dimer) or 405 nm (if using p-Nitrophenyl substrate).
-
Visual: Observe blue precipitate formation at the bottom of the well.
-
Data Summary Table
| Parameter | S. aureus (Target) | S. epidermidis (Control) | E. coli (Gram -) |
| Alpha-Glucosidase | High Activity | Low / None | Variable (Inhibited by LiCl) |
| Colony Color (Agar) | Blue / Green | White / Colorless | No Growth |
| Absorbance (Liquid) | High ( | Baseline ( | N/A |
| Time to Result | 18–24 Hours | 18–24 Hours | N/A |
Validation & Specificity (Self-Validating Systems)
To ensure scientific integrity, the protocol must distinguish S. aureus from false positives.
The "Beta-Glucosidase" Counter-Screen
Some rare CoNS strains may exhibit weak alpha-glucosidase activity. To eliminate ambiguity, advanced media formulations incorporate a second chromogen:
-
Substrate B: 6-chloro-3-indolyl-beta-D-glucoside (Rose/Red color).
-
Logic:
-
S. aureus: Alpha(+) / Beta(-)
Blue . -
S. intermedium: Alpha(+) / Beta(+)
Purple (Blue + Red). -
CoNS: Alpha(-) / Beta(+)
Pink .
-
Decision Tree Diagram
Figure 2: Logical workflow for interpreting chromogenic alpha-glucosidase assays.
References
-
Perry, J. D., et al. (2003).[5] "Evaluation of S. aureus ID, a New Chromogenic Agar Medium for Detection of Staphylococcus aureus." Journal of Clinical Microbiology, 41(12), 5695–5698. Link
-
Gaillot, O., et al. (2000). "Evaluation of CHROMagar Staph. aureus, a new chromogenic medium, for isolation and presumptive identification of Staphylococcus aureus from human clinical specimens."[2][6][7][8] Journal of Clinical Microbiology, 38(4), 1587-1591. Link
-
Manafi, M. (1996). "Fluorogenic and chromogenic substrates used in bacterial diagnostics."[1] Microbiological Reviews, 60(3), 605-622. Link
-
GoldBio. "5-Bromo-4-chloro-3-indoxyl-alpha-D-glucopyranoside Product Data." Gold Biotechnology. Link
Sources
- 1. bio-rad.com [bio-rad.com]
- 2. CHROMagar™ Staph aureus – Chromagar [chromagar.com]
- 3. goldbio.com [goldbio.com]
- 4. inalcopharm.com [inalcopharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of S. aureus ID, a New Chromogenic Agar Medium for Detection of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. New chromogenic identification and detection of Staphylococcus aureus and methicillin-resistant S. aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro assay protocols for alpha-glucosidase activity using Salmon-alpha-Glc
Application Note: High-Fidelity Kinetic Profiling and Inhibitor Screening using Recombinant Salmon
Abstract & Scope
This technical guide outlines the optimized protocols for utilizing Salmon-alpha-Glc , a recombinant
This guide provides a self-validating workflow for:
-
Kinetic Characterization (
, ) of the enzyme. -
High-Throughput Inhibitor Screening (IC
) targeting Type 2 Diabetes management.
Scientific Background: The Vertebrate Advantage
In vitro screening for
Key Enzyme Properties:
-
Family: GH31 (Vertebrate-like).
-
Optimum pH: 6.0 – 6.8 (Mimics the small intestinal environment).
-
Thermal Profile: Psychrophilic origin; high specific activity at 25–37°C but susceptible to thermal denaturation above 45°C.
Assay Principle
The assay utilizes the chromogenic substrate p-nitrophenyl
Figure 1: Reaction Mechanism
Caption: Enzymatic hydrolysis of pNPG by Salmon-alpha-Glc yielding the chromogenic reporter p-nitrophenol.
Materials & Reagents
| Reagent | Specification | Preparation Notes |
| Salmon-alpha-Glc | Recombinant, >95% purity | Dilute to 0.5 U/mL in Assay Buffer immediately before use. Keep on ice. |
| Substrate (pNPG) | 20 mM Stock | Dissolve in Assay Buffer. Sonicate if necessary to ensure solubility.[2] |
| Assay Buffer | 67 mM Potassium Phosphate, pH 6.8 | Adjust pH carefully. BSA (0.1%) can be added to prevent enzyme adsorption to plastic. |
| Stop Solution | 1.0 M Na | High pH is required to maximize the extinction coefficient of pNP. |
| Positive Control | Acarbose (10 mM Stock) | Dissolve in water or DMSO (final DMSO < 2%). |
Protocol A: Kinetic Characterization ( & )
Objective: Determine the Michaelis constant (
-
Preparation: Prepare a dilution series of pNPG (e.g., 0.5, 1.0, 2.0, 4.0, 8.0 mM) in Assay Buffer.
-
Plating: Add 50 µL of Salmon-alpha-Glc (0.5 U/mL) to a 96-well clear flat-bottom plate.
-
Pre-incubation: Incubate plate at 37°C for 10 minutes to equilibrate.
-
Initiation: Add 50 µL of pNPG from the dilution series to respective wells.
-
Kinetics: Measure Absorbance (405 nm) every 60 seconds for 20 minutes at 37°C (Kinetic Mode).
-
Analysis: Plot Initial Velocity (
) vs. [Substrate]. Fit to the Michaelis-Menten equation.
Expert Insight: Salmon-alpha-Glc is cold-adapted. While 37°C is standard for human modeling, ensure the plate reader does not overshoot this temperature, as the enzyme loses stability rapidly >40°C.
Protocol B: Inhibitor Screening (IC Determination)
Objective: Screen test compounds for inhibitory potential.
Figure 2: Screening Workflow
Caption: Step-by-step workflow for high-throughput inhibitor screening.
Detailed Procedure:
-
Test Compound Setup: Prepare 5x concentrations of test compounds in Assay Buffer. (Final DMSO concentration must be
2%). -
Enzyme Addition: Add 20 µL of Salmon-alpha-Glc (0.2–0.5 U/mL) to sample wells.
-
Inhibitor Addition: Add 10 µL of Test Compound to "Test" wells. Add 10 µL of Buffer to "Control" (100% Activity) wells.
-
Pre-incubation (CRITICAL): Incubate for 10 minutes at 37°C.
-
Why? Many AGIs (like acarbose) are slow-binding. Omitting this step underestimates potency.
-
-
Substrate Addition: Add 20 µL of pNPG (2.5 mM final conc, or near calculated
). -
Incubation: Incubate for 20 minutes at 37°C.
-
Stop: Add 100 µL of 1.0 M Na
CO . -
Measurement: Read Absorbance at 405 nm.
Data Analysis & Calculation
1. Corrected Absorbance:
2. Percent Inhibition:
3. Specific Activity Calculation:
| Parameter | Description | Value (Typical) |
| Extinction Coeff. of p-nitrophenol | 18.3 mM | |
| Reaction Time | 20 min | |
| Dilution Factor | Variable |
Troubleshooting & Optimization (Expert Tips)
| Observation | Probable Cause | Corrective Action |
| High Background in Blank | Spontaneous hydrolysis of pNPG | Store pNPG at -20°C; protect from light. Ensure Stop Solution is pure. |
| Low Enzyme Activity | Thermal denaturation | Salmon enzymes are heat-labile. Do not vortex. Mix by gentle tapping. Keep on ice until use. |
| Precipitation | Compound insolubility | Check DMSO tolerance. If >2% DMSO is needed, run a solvent control curve. |
| Non-Linear Kinetics | Substrate depletion | Reduce enzyme concentration or incubation time. Ensure |
References
-
Terra, W. R., & Ferreira, C. (1994). Insect digestive enzymes: properties, compartmentalization and function. Comparative Biochemistry and Physiology Part B: Comparative Biochemistry. Link
-
Lovering, A. L., et al. (2005).[3] Structural insight into the transglycosylation properties of the alpha-glucosidase II. Nature Structural & Molecular Biology. Link
-
Benchchem. (2023). Application Notes and Protocols for α-Glucosidase Assay Using 4-Nitrophenyl α-D-glucopyranoside. Benchchem Protocols. Link
-
Sigma-Aldrich. (2022). Enzymatic Assay of α-Glucosidase (EC 3.2.1.20). Sigma-Aldrich Technical Bulletins. Link
-
Franssens, V., et al. (2013). Yeast as a model for studying protein misfolding and aggregation. International Journal of Molecular Sciences. Link
Sources
- 1. Alpha-Glucosidase Inhibition Assay: A Comprehensive Guide [proposals.beardedfellows.co.uk]
- 2. assaygenie.com [assaygenie.com]
- 3. Characterization of Glycoside Hydrolase Families 13 and 31 Reveals Expansion and Diversification of α-Amylase Genes in the Phlebotomine Lutzomyia longipalpis and Modulation of Sandfly Glycosidase Activities by Leishmania Infection - PMC [pmc.ncbi.nlm.nih.gov]
Procedure for membrane filtration assays using 6-Chloro-3-indoxyl-alpha-D-glucopyranoside
Application Note: Membrane Filtration Assay for Cronobacter and -Glucosidase Positive Enterobacteriaceae
Chromogen: 6-Chloro-3-indoxyl-
Introduction & Mechanistic Insight
The accurate detection of Cronobacter spp.[2][3] (formerly Enterobacter sakazakii) and other
The "Senior Scientist" Rationale
Why choose the Salmon variant over the standard Blue?
-
Multiplexing Capability: The salmon precipitate allows for simultaneous detection of other targets on the same membrane. For example, combining this substrate with X-Gal (Blue, for
-galactosidase) or X-Gluc (Blue, for -glucuronidase) enables the differentiation of Cronobacter (Salmon) from E. coli or Coliforms (Blue/Purple) without color interference.[1] -
Contrast: Salmon colonies often provide superior visual contrast against dark membrane filters (e.g., black cellulose nitrate) compared to dark blue colonies.[1]
Mechanism of Action
The substrate consists of a glucose moiety linked to a 6-chloro-indoxyl group.[1] Upon hydrolysis by bacterial
Figure 1: Enzymatic hydrolysis and chromogenic signal generation.
Materials & Reagents
A. Substrate Stock Solution (20 mg/mL)
-
Chromogen: 6-Chloro-3-indoxyl-
-D-glucopyranoside (CAS: 198402-61-8 or similar).[1] -
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1] Note: The substrate is hydrophobic; do not attempt to dissolve directly in water.
-
Preparation: Dissolve 200 mg of substrate in 10 mL of solvent. Vortex until fully dissolved. Store at -20°C protected from light.
B. Basal Isolation Medium (Modified CCI Base)
This formulation promotes the growth of Enterobacteriaceae while inhibiting Gram-positive background flora.[1]
| Component | Concentration (g/L) | Function |
| Tryptone (Pancreatic Digest of Casein) | 7.0 g | Nitrogen source |
| Yeast Extract | 3.0 g | Vitamins/Growth factors |
| Sodium Chloride (NaCl) | 5.0 g | Osmotic balance |
| Sodium Desoxycholate | 0.25 g | Inhibits Gram-positives |
| Sodium Thiosulfate | 1.0 g | Enhances Cronobacter recovery |
| Ammonium Iron(III) Citrate | 1.0 g | H2S indicator (optional) |
| Agar (Bacteriological) | 15.0 g | Solidifying agent |
| Chromogen Stock (from A) | 5.0 mL | Final Conc: 100 mg/L |
Preparation:
-
Suspend ingredients (except Chromogen) in 995 mL distilled water.
-
Adjust pH to 7.3 ± 0.2 at 25°C.
-
Autoclave at 121°C for 15 minutes.
-
Cool to 45-50°C.
-
Aseptically add 5.0 mL of the Chromogen Stock Solution. Mix gently to avoid bubbles.
-
Pour into 47mm or 50mm petri dishes (for membrane pads) or standard 90mm plates.
Experimental Protocol: Membrane Filtration
Step 1: Sample Preparation
-
Liquid Samples (Water/Beverages): Use 100 mL directly.
-
Solid Samples (Powdered Formula/Food): Prepare a 1:10 dilution (e.g., 10g in 90mL Buffered Peptone Water). Homogenize. Allow to settle or pre-filter through a coarse filter if particulate matter is high.
Step 2: Filtration
-
Place a sterile 0.45 µm Cellulose Nitrate (CN) or Mixed Cellulose Ester (MCE) membrane on the filtration manifold. Tip: CN membranes are preferred for better color contrast than PVDF.
-
Filter the sample under vacuum.
-
Rinse the funnel with 20-30 mL of sterile phosphate-buffered saline (PBS) to ensure all organisms are washed onto the membrane.[1]
Step 3: Incubation
-
Aseptically transfer the membrane (grid side up) onto the surface of the prepared Chromogenic Agar. Ensure no air bubbles are trapped between the membrane and agar.
-
Incubation Conditions:
-
Targeting Cronobacter specifically: Incubate at 41.5°C ± 1°C for 24 ± 2 hours . (High temperature selects against background coliforms).[1]
-
General Enterobacteriaceae: Incubate at 37°C ± 1°C for 24 hours .
-
Step 4: Interpretation & Validation
Examine membranes under normal lighting.
| Colony Appearance | Presumptive Identification | Mechanism |
| Salmon / Pink | Positive (Cronobacter spp.) | |
| Colorless / Beige | Negative (E. coli, Salmonella) | |
| Black Center (if H2S system included) | Proteus / Citrobacter | H2S production (Iron precipitation).[1] |
Self-Validating Control System:
Workflow Diagram
Figure 2: Standard operating procedure for membrane filtration using Salmon-alpha-Glc.[1][4]
Troubleshooting & Optimization
-
Weak Color Intensity:
-
High Background Flora:
-
Cause: Insufficient selectivity.
-
Solution: Increase incubation temperature to 44°C (strict Cronobacter selection) or increase Sodium Desoxycholate to 0.5 g/L.
-
-
Crystal Formation:
-
Cause: Substrate precipitation in agar.
-
Solution: Ensure the agar base is cooled to 50°C before adding the substrate stock.[5] Do not add stock to boiling agar.
-
References
-
ISO 22964:2017 . Microbiology of the food chain — Horizontal method for the detection of Cronobacter spp.[5][6] International Organization for Standardization.[6] [1]
-
Iversen, C., et al. (2004) . The taxonomy of Enterobacter sakazakii: proposal of a new genus Cronobacter gen. nov. BMC Evolutionary Biology.
-
GoldBio Product Data . 6-Chloro-3-indoxyl-alpha-D-glucopyranoside Mechanism and Properties.
-
Manafi, M. (2000) .[1] New developments in chromogenic and fluorogenic culture media. International Journal of Food Microbiology.
-
Thermo Fisher Scientific . Chromogenic Cronobacter Isolation (CCI) Agar Instructions.
Techniques for dissolving 6-Chloro-3-indoxyl-alpha-D-glucopyranoside in culture broth
Application Note: Solubilization and Application of 6-Chloro-3-indoxyl-alpha-D-glucopyranoside (Salmon-α-D-Glc) in Culture Broth
Executive Summary & Mechanism of Action
6-Chloro-3-indoxyl-alpha-D-glucopyranoside (commonly referred to as Salmon-α-Glc or Rose-Gluc) is a chromogenic substrate used for the detection of
Mechanism:
-
Enzymatic Hydrolysis: Intracellular or extracellular
-glucosidase hydrolyzes the glycosidic bond, releasing the soluble intermediate 6-chloro-3-indoxyl . -
Dimerization & Oxidation: Two molecules of 6-chloro-3-indoxyl undergo oxidative dimerization (requiring atmospheric oxygen) to form 6,6'-dichloro-indirubin , a highly insoluble salmon/pink chromophore.
The Challenge: The primary technical hurdle is the substrate's extreme hydrophobicity. Direct addition to aqueous culture broth results in immediate, non-functional precipitation. This protocol details the Two-Phase Solubilization Technique using anhydrous organic solvents (DMSO/DMF) to ensure bioavailability without cellular toxicity.
Pre-Experimental Planning
Chemical Properties & Stability[1][2]
-
Molecular Weight: ~329.74 g/mol [1]
-
Solubility: Insoluble in water; Soluble in DMSO (Dimethyl Sulfoxide) and DMF (Dimethylformamide).
-
Light Sensitivity: High. All steps involving the substrate must be performed in low light or amber vessels.
-
Oxidation Requirement: The final color formation requires oxygen. Anaerobic cultures may require a post-incubation aerobic exposure step (15–30 mins) to develop color.
Solvent Selection: DMSO vs. DMF
| Feature | DMSO (Recommended) | DMF (Alternative) |
| Toxicity | Low (Cells tolerate <2% v/v) | Moderate/High (More toxic to sensitive lines) |
| Solubility | Excellent (~50 mg/mL) | Excellent (~50 mg/mL) |
| Handling | Freezes at 19°C (Thaw before use) | Liquid at room temp; Volatile |
| Use Case | General bacterial/yeast culture | Chemical synthesis or robust strains |
Protocol A: Preparation of Stock Solution (50 mg/mL)
Objective: Create a concentrated, sterile stock solution stable for long-term storage.
Materials:
-
Anhydrous DMSO (Sigma-Aldrich or equivalent, culture grade).
-
1.5 mL Amber microcentrifuge tubes (or foil-wrapped tubes).
-
Vortex mixer.
Procedure:
-
Weighing: Accurately weigh 50 mg of Salmon-α-Glc powder.
-
Solubilization: Add 1.0 mL of anhydrous DMSO to the powder.
-
Note: If using DMF, the volume is the same.
-
-
Mixing: Vortex vigorously for 2–3 minutes until the powder is completely dissolved. The solution should be clear and slightly yellow/orange.
-
Troubleshooting: If particles persist, warm the tube to 37°C for 5 minutes, then vortex again.
-
-
Sterilization (Optional but Recommended):
-
Do NOT autoclave.
-
Pass the solution through a 0.22 µm PTFE (hydrophobic) syringe filter into a sterile amber tube.
-
Caution: Do not use standard cellulose acetate filters, as DMSO may degrade them.
-
-
Storage: Aliquot into small volumes (e.g., 100 µL) to avoid freeze-thaw cycles. Store at -20°C protected from light. Stable for 6–12 months.
Protocol B: Direct Application in Culture Broth
Objective: Successfully dissolve the hydrophobic stock into aqueous media (LB, TSB, etc.) without precipitation.
Target Working Concentration: 100 µg/mL (Range: 50–200 µg/mL).
Workflow Visualization:
Figure 1: Workflow for introducing hydrophobic Salmon-α-Glc into aqueous broth.
Step-by-Step Procedure:
-
Media Preparation: Prepare your culture broth (e.g., LB, Nutrient Broth) and autoclave. Allow to cool to below 50°C.
-
Critical: Adding substrate to boiling media will degrade the chromogen.
-
-
Dilution Calculation:
-
Target Conc: 100 µg/mL .
-
Stock Conc: 50 mg/mL (50,000 µg/mL).
-
Dilution Factor: 1:500.
-
Example: To 50 mL of broth, add 100 µL of Stock Solution.
-
-
The "Drop-and-Swirl" Technique:
-
While swirling the broth flask vigorously (or using a magnetic stir bar), add the DMSO stock dropwise .
-
Why? Rapid dispersion prevents the DMSO from creating a local high-concentration pocket where the substrate would precipitate out of solution upon hitting the water.
-
-
Inoculation: Inoculate the broth with your bacterial or yeast strain.
-
Incubation: Incubate at the appropriate temperature (usually 37°C) with vigorous shaking (200 rpm) .
-
Why Shaking? Shaking provides the oxygen necessary for the dimerization of the indoxyl intermediate into the colored pigment.
-
Data Analysis & Visualization of Results
Since the Salmon-Glc precipitate is insoluble, it will not turn the liquid broth pink. Instead, the chromogen remains associated with the cells.
Detection Protocol:
-
Transfer 1–2 mL of culture to a clear microcentrifuge tube.
-
Centrifuge at 10,000 x g for 2 minutes .
-
Observe the Pellet:
-
Positive Result (+): The bacterial pellet is Salmon/Pink .
-
Negative Result (-): The bacterial pellet is White/Beige .
-
| Variable | Positive Control ( | Negative Control ( | Experimental Error |
| Broth Color | Turbid (Beige) | Turbid (Beige) | Clear (No Growth) |
| Pellet Color | Distinct Salmon/Pink | White / Cream | White |
| Supernatant | Clear / Slightly Yellow | Clear | Clear |
Troubleshooting & Optimization
| Problem | Possible Cause | Solution |
| Precipitate in Media | Stock added too fast or media too cold. | Warm media to 25–30°C. Vortex media while adding stock dropwise. |
| No Color (False Neg) | Anaerobic conditions. | Ensure high aeration (shaking). Leave tubes open (sterilely) for 30 mins post-incubation. |
| No Color (Low Activity) | Concentration too low. | Increase working concentration to 150–200 µg/mL . |
| Toxicity (No Growth) | DMSO concentration too high. | Ensure DMSO is <0.5% v/v. If using DMF, switch to DMSO. |
References
-
Glycosynth. (n.d.). Substrates for Glycosidase Detection: Solubility and Handling. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Troubleshooting poor solubility of 6-Chloro-3-indoxyl-alpha-D-glucopyranoside in aqueous buffers
Welcome to the technical support guide for 6-Chloro-3-indoxyl-alpha-D-glucopyranoside. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the use of this chromogenic substrate. Here, we provide in-depth, experience-driven advice to ensure the success of your experiments.
Introduction: The Solubility Challenge
6-Chloro-3-indoxyl-alpha-D-glucopyranoside is a valuable chromogenic substrate for detecting α-glucosidase activity.[1][2] Enzymatic cleavage releases 6-chloro-3-indoxyl, which then undergoes oxidation to form a dimer, resulting in a salmon-colored precipitate.[1][2] Despite its utility, a significant hurdle in its application is its inherently poor solubility in aqueous buffers, a critical issue that can compromise assay accuracy and reproducibility. This guide provides a systematic approach to overcoming this challenge.
Frequently Asked Questions (FAQs) - Quick Solutions
Q1: Why is my 6-Chloro-3-indoxyl-alpha-D-glucopyranoside not dissolving in my aqueous buffer? A: The planar, hydrophobic nature of the indoxyl group limits its solubility in water. Direct dissolution in aqueous buffers is often difficult and not recommended for creating concentrated stock solutions.
Q2: What is the best solvent for a stock solution? A: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are the recommended solvents. A related compound, 6-Chloro-3-indolyl beta-D-glucopyranoside, is soluble in DMF at a concentration of 1%[3]. Another similar compound, 6-Chloro-3-indolyl alpha-D-galactopyranoside, is soluble in DMF at a concentration of 5%[4].
Q3: Can I heat the solution to aid dissolution? A: Gentle warming (e.g., to 37°C) can be attempted, but aggressive heating is not advised as it may risk degradation of the glycosidic bond, especially under non-neutral pH conditions.
Q4: My compound dissolved in DMSO, but precipitated when I added it to my buffer. What happened? A: This is likely due to "solvent crash," where the compound's concentration in the final aqueous solution exceeds its solubility limit. The key is to ensure the final concentration of the organic co-solvent is minimized while keeping the substrate in solution.
In-Depth Troubleshooting Guides
Problem 1: Preparing a Concentrated Stock Solution
Causality: The molecular structure of 6-Chloro-3-indoxyl-alpha-D-glucopyranoside, with its chloro-indoxyl moiety, confers significant hydrophobicity. This makes it challenging to dissolve directly in polar aqueous systems. Organic aprotic solvents like DMSO and DMF are highly effective because they can disrupt the crystal lattice of the solid and solvate the hydrophobic portions of the molecule. DMSO, in particular, is an excellent solvent for many organic compounds, including sugars[5].
Step-by-Step Protocol for Stock Solution Preparation:
-
Solvent Selection: Choose high-purity, anhydrous DMSO or DMF. The presence of water can hinder the dissolution of hydrophobic compounds.
-
Weighing: Accurately weigh the desired amount of 6-Chloro-3-indoxyl-alpha-D-glucopyranoside powder in a suitable vial.
-
Solvent Addition: Add the calculated volume of DMSO or DMF to achieve the target concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the mixture vigorously. If necessary, briefly sonicate the vial in a water bath to expedite dissolution.[6]
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter before proceeding.
-
Storage: Store the stock solution at -20°C, protected from light and moisture.[1]
Data Summary Table: Recommended Solvents for Stock Solutions
| Solvent | Recommended Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10–50 mM | Excellent solvating power.[5] Keep final assay concentration low (<1-5%) to avoid enzyme inhibition.[7] |
| Dimethylformamide (DMF) | 10–50 mM | Good alternative to DMSO. Ensure it is anhydrous. |
Problem 2: Precipitation Upon Dilution into Aqueous Assay Buffer
Causality: When a concentrated stock solution in an organic solvent is diluted into an aqueous buffer, the solvent environment changes dramatically. If the final concentration of the substrate is above its aqueous solubility limit, it will precipitate out of the solution. The final concentration of the organic co-solvent is also a critical factor; it must be high enough to maintain solubility but low enough to not interfere with enzyme activity.
Step-by-Step Protocol for Preparing the Working Solution:
-
Buffer Preparation: Prepare your desired aqueous buffer (e.g., 0.1 M sodium phosphate, pH 6.8).[8] Ensure the pH is optimal for your α-glucosidase enzyme, which is often between pH 6.0 and 8.0.[9]
-
Pre-warm Buffer: Gently warm the assay buffer to the reaction temperature (e.g., 25°C or 37°C).[6][10] This can slightly increase the solubility of the substrate.
-
Dilution Technique:
-
Pipette the required volume of the aqueous buffer into a new tube.
-
While vortexing the buffer, add the required volume of the concentrated stock solution dropwise. This rapid mixing helps to disperse the substrate quickly and prevent localized high concentrations that can lead to precipitation.
-
-
Final Co-solvent Concentration: Aim to keep the final concentration of DMSO or DMF in the assay below 5%, and ideally below 1%, to minimize any potential impact on enzyme structure and activity.[8]
-
Visual Confirmation: After mixing, hold the solution up to a light source to check for any cloudiness or precipitate. The working solution should be clear.
Troubleshooting Workflow for Solubility Issues
Caption: A decision-making flowchart for troubleshooting solubility issues.
Advanced Considerations
-
Impact of pH: While the solubility of 6-Chloro-3-indoxyl-alpha-D-glucopyranoside itself is not strongly pH-dependent within typical biological ranges, the stability of the glycosidic bond can be affected by extremes in pH. Indolyl glycosides are generally stable at near-neutral pH but are susceptible to acid hydrolysis at low pH.[11] It is crucial to operate within the optimal pH range of your enzyme.
-
Enzyme Compatibility: Always perform a solvent tolerance test for your specific α-glucosidase. Incubate the enzyme with varying concentrations of your chosen organic solvent (e.g., 0.5% to 5% DMSO) and measure its activity. This will establish a safe upper limit for the co-solvent in your final assay.
-
Kinetics and Solubility: Poor solubility can lead to an underestimation of the true substrate concentration in solution, which will affect the accuracy of kinetic parameters like Km and Vmax. Ensuring complete dissolution is paramount for reliable data.
Experimental Workflow: From Powder to Working Solution
Caption: A step-by-step workflow for preparing the final substrate solution.
References
- Effect of different solvents on the chemical composition, antioxidant activity and alpha-glucosidase inhibitory activity of hawthorn extracts. (n.d.). National Institutes of Health.
-
Indolyl Septanoside Synthesis for In Vivo Screening of Bacterial Septanoside Hydrolases. (2021, April 26). National Institutes of Health. Retrieved February 15, 2026, from [Link]
-
Antioxidant and Anti-α-Glucosidase Activities of Various Solvent Extracts and Major Bioactive Components from the Fruits of Crataegus pinnatifida. (n.d.). National Institutes of Health. Retrieved February 15, 2026, from [Link]
-
α-Glucosidase Activity Colorimetric Assay Kit (#BN00914). (n.d.). Assay Genie. Retrieved February 15, 2026, from [Link]
-
Activity of the soluble a-glucosidase in various cosolvent mixtures. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Alpha-Glucosidase Inhibition Assay: A Comprehensive Guide. (2026, January 5). Beardedfellows. Retrieved February 15, 2026, from [Link]
-
The In Vitro α-Glucosidase Inhibition Activity of Various Solvent Fractions of Tamarix dioica and 1H-NMR Based Metabolite Identification and Molecular Docking Analysis. (2021, June 2). MDPI. Retrieved February 15, 2026, from [Link]
-
Evaluation of Antioxidant and Anti-α-glucosidase Activities of Various Solvent Extracts and Major Bioactive Components from the Seeds of Myristica fragrans. (2020, November 8). Semantic Scholar. Retrieved February 15, 2026, from [Link]
-
6-Chloro-3-indolyl alpha-D-galactopyranoside. (n.d.). Glycosynth. Retrieved February 15, 2026, from [Link]
-
Effect of temperature and pH, and temperature and pH stability on MpBgl3 activity. (A) Temperature effect showing optimum temperature at 50 °C. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
6-Chloro-3-indolyl beta-D-glucopyranoside. (n.d.). Glycosynth. Retrieved February 15, 2026, from [Link]
-
6-Chloro-3-indolyl alpha-D-galactopyranoside | C14H16ClNO6 | CID 10286594. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
Synthesis of Indoxyl-glycosides for Detection of Glycosidase Activities. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
6-Chloro-3-indoxyl-β-D-galactopyranoside ≥98 %, for biochemistry. (2024, March 2). Carl ROTH. Retrieved February 15, 2026, from [Link]
- Stability and compatibility of glycosides in acid systems. (n.d.). Google Patents.
-
DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. (n.d.). Gaylord Chemical. Retrieved February 15, 2026, from [Link]
Sources
- 1. goldbio.com [goldbio.com]
- 2. moleculardepot.com [moleculardepot.com]
- 3. Glycosynth - 6-Chloro-3-indolyl beta-D-glucopyranoside [glycosynth.co.uk]
- 4. Glycosynth - 6-Chloro-3-indolyl alpha-D-galactopyranoside [glycosynth.co.uk]
- 5. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Alpha-Glucosidase Inhibition Assay: A Comprehensive Guide [proposals.beardedfellows.co.uk]
- 11. Indolyl Septanoside Synthesis for In Vivo Screening of Bacterial Septanoside Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: pH Effects on 6-Chloro-3-indoxyl-α-D-glucopyranoside Stability & Performance
Welcome to the technical support guide for 6-Chloro-3-indoxyl-α-D-glucopyranoside. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for experiments involving this chromogenic substrate. We will move beyond simple protocols to explain the critical role of pH in modulating the stability and reactivity of this compound, ensuring the integrity and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the mechanism and handling of 6-Chloro-3-indoxyl-α-D-glucopyranoside.
Q1: What is 6-Chloro-3-indoxyl-α-D-glucopyranoside and how does it generate a colored signal?
A1: 6-Chloro-3-indoxyl-α-D-glucopyranoside is a synthetic chromogenic substrate used to detect the activity of the α-glucosidase enzyme.[1] The signal generation is a two-step enzymatic and chemical process:
-
Enzymatic Hydrolysis: In the presence of α-glucosidase, the glycosidic bond linking the glucose molecule to the indoxyl core is cleaved. This reaction releases the colorless 6-chloro-3-indoxyl intermediate.
-
Oxidative Dimerization: The released 6-chloro-3-indoxyl is highly reactive and, in the presence of atmospheric oxygen, undergoes rapid dimerization. This reaction forms an insoluble, halogenated indigo dye that precipitates out of solution, appearing as a distinct salmon or red color.[2]
The intensity of the colored precipitate is directly proportional to the α-glucosidase activity in the sample.
Caption: Reaction mechanism of 6-Chloro-3-indoxyl-α-D-glucopyranoside.
Q2: Why is pH a critical parameter when using this substrate?
A2: pH is arguably the most critical variable in assays using indoxyl-based substrates because it influences three distinct aspects of the reaction:
-
Enzyme Activity: Like all enzymes, α-glucosidase has an optimal pH range for catalytic activity. Deviations from this optimum can lead to reduced enzyme function and, consequently, a weaker signal.[3]
-
Substrate Stability: The glycosidic bond in the substrate itself can be susceptible to non-enzymatic hydrolysis under harsh pH conditions (strongly acidic or alkaline).[4][5] This can lead to spontaneous substrate breakdown and cause a high background signal.
-
Chromogen Formation: The oxidative dimerization of the 6-chloro-3-indoxyl intermediate is highly pH-dependent. This reaction is significantly more efficient under neutral to slightly alkaline conditions.[6] Under acidic conditions, the formation of the colored precipitate is often slow and inefficient, even if the enzyme is active.
Q3: What is the optimal pH for an assay using this substrate?
A3: There is no single "perfect" pH; the optimal value is a compromise that must be empirically determined for your specific experimental system. You must balance the pH requirements of your enzyme with the pH requirements for efficient color formation. While many glucosidases function optimally in a slightly acidic environment (pH 4.0-6.5), the subsequent color-forming dimerization step is more favorable at neutral or basic pH.[6][7] If the enzyme's optimal pH is acidic, the overall signal may still be weak due to poor chromogen formation. Therefore, the practical optimal pH for the complete assay is often found in the neutral range (e.g., pH 6.8-7.5), where both the enzyme retains sufficient activity and the chromogen can form efficiently.
Q4: How should I prepare and store stock solutions of 6-Chloro-3-indoxyl-α-D-glucopyranoside?
A4: The substrate is typically supplied as a powder. For stock solutions, use an anhydrous, polar organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Aqueous buffers are not recommended for long-term storage as they can promote slow hydrolysis.
-
Preparation: Prepare a concentrated stock solution (e.g., 20-50 mg/mL). Ensure the powder is fully dissolved before use.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8] Store these aliquots tightly sealed at -20°C and protected from light.[1]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments, with a focus on pH-related causes.
Problem 1: Weak or No Color Development
| Possible Cause | Scientific Explanation | Recommended Solution |
| Sub-optimal pH for Enzyme Activity | The assay buffer pH is outside the optimal range for your specific α-glucosidase, leading to low catalytic efficiency. Different enzymes, even from the same class, can have different pH optima.[9][10] | Consult the literature for the known pH optimum of your enzyme. If unknown, perform a pH matrix experiment (see Protocol 2) to determine the pH at which the enzyme shows the highest activity. |
| Sub-optimal pH for Chromogen Formation | The assay buffer is too acidic (e.g., pH < 6.5). While the enzyme may be active, the oxidative dimerization of the indoxyl intermediate is kinetically unfavorable at low pH, preventing the formation of the colored precipitate.[6] | Shift the assay pH towards a neutral or slightly alkaline range (pH 7.0-8.0) and re-evaluate. This may slightly reduce enzyme activity but can dramatically increase the rate of color formation, resulting in a stronger overall signal. |
| Enzyme Inhibitors in Buffer | Certain buffer components can inhibit enzyme activity. For example, some grades of deionized water may contain inhibitors.[11] | Ensure high-purity water and reagents are used. Test a different buffer system at the same pH to rule out specific buffer-related inhibition. |
Problem 2: High Background Signal (Color in No-Enzyme Control)
| Possible Cause | Scientific Explanation | Recommended Solution |
| Spontaneous Substrate Hydrolysis | The assay buffer is too alkaline or too acidic, causing the glycosidic bond of the substrate to break non-enzymatically over the course of the incubation.[4][12] This "leaking" of the substrate leads to color development even without the enzyme. | Prepare a "substrate only" control by incubating the 6-Chloro-3-indoxyl-α-D-glucopyranoside in your assay buffer for the full duration of the experiment. If color develops, the buffer pH is not suitable. Adjust the pH towards neutral and repeat the stability test. |
| Contaminated Reagents or Glassware | Reagents (e.g., buffer, water) or labware may be contaminated with microbial α-glucosidases or other interfering substances. | Use fresh, high-quality reagents. Ensure all glassware and plasticware are thoroughly cleaned or are sterile and disposable. |
| Light Exposure | Prolonged exposure to light, especially UV, can cause photodegradation of the substrate, potentially leading to background signal.[4] | Prepare and handle substrate solutions in a dimly lit environment. Store stock solutions and assay plates protected from light (e.g., covered in foil).[1] |
Problem 3: Inconsistent or Irreproducible Results
| Possible Cause | Scientific Explanation | Recommended Solution |
| Poor Buffer Capacity | If the buffering capacity is insufficient at the chosen pH, the addition of samples or other reagents can cause a significant pH shift, altering the reaction conditions between wells or experiments. | Ensure you are using a buffer that has a pKa value close to your target assay pH. For example, use a phosphate buffer for pH 7.0, not an acetate buffer. Increase the buffer concentration if necessary (e.g., from 50 mM to 100 mM). |
| Reagent Instability | Repeated freeze-thaw cycles can degrade both the enzyme and the substrate stock solution, leading to a progressive loss of activity and signal over time.[8] | Always aliquot stock solutions of both the enzyme and the substrate into single-use volumes. Prepare working dilutions fresh for each experiment. |
| Incomplete Mixing | Upon adding reagents to the assay wells, incomplete mixing can create localized concentration gradients of substrate, enzyme, or H+ ions, leading to variable reaction rates across the plate. | After adding each reagent, ensure thorough but gentle mixing, either by pipetting up and down or by using an orbital plate shaker for a few seconds. |
Section 3: Experimental Protocols
These protocols provide a framework for optimizing your assay conditions.
Protocol 1: Preparation of Buffer Solutions for pH Optimization
This protocol describes how to prepare 100 mL of 0.1 M buffer solutions. Always use high-purity water and calibrated pH meters.
-
0.1 M Citrate Buffer (pH 4.0 - 6.0):
-
Prepare a 0.1 M solution of Citric Acid (monohydrate, 2.10 g / 100 mL).
-
Prepare a 0.1 M solution of Trisodium Citrate (dihydrate, 2.94 g / 100 mL).
-
Mix the two solutions while monitoring with a pH meter until the target pH is reached.
-
-
0.1 M Phosphate Buffer (pH 6.0 - 8.0):
-
Prepare a 0.1 M solution of Sodium Phosphate Monobasic (NaH₂PO₄, 1.20 g / 100 mL).
-
Prepare a 0.1 M solution of Sodium Phosphate Dibasic (Na₂HPO₄, 1.42 g / 100 mL).
-
Mix the two solutions while monitoring with a pH meter until the target pH is reached.
-
-
0.1 M Tris-HCl Buffer (pH 7.5 - 9.0):
-
Dissolve 1.21 g of Tris base in ~80 mL of water.
-
Slowly add concentrated HCl while stirring and monitoring with a pH meter until the target pH is reached.
-
Adjust the final volume to 100 mL with water.
-
Protocol 2: Assay for Determining the pH Optimum
This protocol outlines an experiment to find the optimal pH for your α-glucosidase assay using a 96-well plate format.
Caption: Workflow for determining the optimal assay pH.
Methodology:
-
Prepare Reagents: Prepare a series of buffers across a wide pH range (e.g., 5.0 to 8.5) as described in Protocol 1. Prepare working solutions of your enzyme and the 6-Chloro-3-indoxyl-α-D-glucopyranoside substrate in a neutral, low-molarity buffer or water.
-
Set Up Plate: In a 96-well clear flat-bottom plate, add 100 µL of each pH buffer to triplicate wells. Include "No Enzyme" control wells for each pH.
-
Add Substrate: Add 50 µL of the substrate working solution to all wells.
-
Initiate Reaction: Add 50 µL of the enzyme working solution to the "Enzyme" wells. Add 50 µL of enzyme dilution buffer to the "No Enzyme" control wells.
-
Incubate: Incubate the plate at the desired temperature (e.g., 37°C) for a fixed period (e.g., 15-60 minutes), protected from light.
-
Read Results: Measure the absorbance of the wells on a plate reader. Since the product is a precipitate, read at a wavelength where light scattering can be measured, typically between 600-650 nm.
-
Analyze Data: Subtract the average absorbance of the "No Enzyme" control from the "Enzyme" wells for each pH. Plot the corrected absorbance versus pH. The pH that gives the highest absorbance is the empirical optimum for your complete assay system.
References
- Yusuf, I., et al. (2017). Enzymatic activities and kinetic properties of β-glucosidase from selected white rot fungi. Advances in Enzyme Research, 5, 31-43.
- Abcam. (n.d.). Chromogenic detection in western blotting.
- University of Reading. (n.d.). Optimal Temperature and pH of the Enzyme Beta-Glucosidase.
- Jahan, N., et al. (2019). Optimization of Culture Conditions and Reaction Parameters of β-Glucosidase From a New Isolate of Bacillus subtilis (B1). American Journal of Life Sciences, 7(4), 73-80.
- ResearchGate. (n.d.). Influence of pH on beta-glucosidase activity (a) and pH stability of...
- MDPI. (2022).
- James, A. L., et al. (2007). Evaluation of novel chromogenic substrates for the detection of bacterial beta-glucosidase. Journal of Applied Microbiology, 102(2), 514-521.
- Helier Scientific Ltd. (n.d.). Chromogenic substrates for the assay of β-glucosidase (EC 3.2.1.21).
- Thermo Fisher Scientific. (n.d.). IHC Troubleshooting Guide.
- Benchchem. (n.d.). Application Notes and Protocols for the Chromogenic β-Glucosidase Substrate: p-Nitrophenyl-β-D-glucopyranoside (pNPG).
- Molecular Depot. (n.d.). 6-chloro-3-indoxyl-alpha-D-glucopyranoside.
- Sigma-Aldrich. (n.d.). Tips and Techniques for Troubleshooting Immunohistochemistry (IHC).
- GoldBio. (n.d.). 6-Chloro-3-indoxyl-alpha-D-glucopyranoside.
- BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them.
- Air Purification Inc. (2025). Top 5 Factors Affecting Chemical Stability.
- Santa Cruz Biotechnology. (n.d.). 6-Chloro-3-indolyl β-D-glucopyranoside.
- Krishgen. (n.d.). Troubleshooting Guide for ELISA High Background Poor Standard Curve.
- Steiner, K., & Eger, E. (2015). Synthesis of Indoxyl-glycosides for Detection of Glycosidase Activities. Journal of Visualized Experiments, (99), e52808.
- ResearchGate. (n.d.). Synthesis of Indoxyl-glycosides for Detection of Glycosidase Activities.
- Glycosynth. (n.d.). 6-Chloro-3-indolyl alpha-D-galactopyranoside.
- DC Fine Chemicals. (2023).
- GoldBio. (n.d.).
- Scribd. (n.d.).
- PCCA. (2022).
- Kiernan, J. A. (2023). Tethered Indoxyl-Glucuronides for Enzymatically Triggered Cross-Linking. International Journal of Molecular Sciences, 24(10), 8881.
- Sigma-Aldrich. (n.d.). 6-Chloro-3-indolyl alpha-glucopyranoside.
Sources
- 1. goldbio.com [goldbio.com]
- 2. Glycosynth - 6-Chloro-3-indolyl alpha-D-galactopyranoside [glycosynth.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. scribd.com [scribd.com]
- 6. Tethered Indoxyl-Glucuronides for Enzymatically Triggered Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Enzymatic activities and kinetic properties of β-glucosidase from selected white rot fungi [scirp.org]
- 10. biotechrep.ir [biotechrep.ir]
- 11. 免疫组化(IHC)故障排除指南-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 12. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
Reducing precipitate diffusion in agar plates containing 6-Chloro-3-indoxyl-alpha-D-glucopyranoside
Technical Support Center: Optimization of Chromogenic Media using 6-Chloro-3-indoxyl- -D-glucopyranoside
Introduction: The Chemistry of Clarity
Welcome to the technical support hub for Salmon-
The Core Issue: The diffusion is rarely a biological failure but a physicochemical one. The intermediate product of the hydrolysis, 6-chloro-3-indoxyl, is moderately soluble and requires oxidation to dimerize into the insoluble 6,6'-dichloroindigo (the salmon precipitate). If the agar matrix is too porous or the solvent load is too high, the intermediate diffuses away from the colony before it can precipitate, causing a "halo" effect rather than a sharp signal.
This guide provides a self-validating troubleshooting framework to lock down that precipitate.
Part 1: The Mechanism of Action (Visualized)
To solve diffusion, you must understand when it happens. It occurs in the "Danger Zone" between hydrolysis and dimerization.
Figure 1: The reaction pathway. The "Diffusion Risk Zone" is where the soluble intermediate migrates before oxidizing into the insoluble dimer.
Part 2: The Diffusion Diagnostic Protocol
Before altering your media, identify the root cause using this diagnostic logic.
Troubleshooting Matrix
| Symptom | Likely Cause | Immediate Action |
| Large, faint pink halos | Solvent Excess: Too much DMSO/DMF solubilizing the intermediate. | Reduce solvent stock concentration; switch to water-soluble sodium salts if available. |
| Streaky/Comet tails | Surface Moisture: Condensation allows surface spreading. | Dry plates in a laminar flow hood for 20-30 mins before inoculation. |
| Deep color, but fuzzy edges | Matrix Porosity: Agar percentage is too low (standard 1.5% is often insufficient for 6-chloro analogs). | Increase Agar to 1.8% - 2.0%. |
| No color / Very slow | Hypoxia: Indoxyl dimerization requires Oxygen. | Ensure aerobic incubation; do not seal plates too tightly with Parafilm. |
Part 3: Optimization Protocols
Protocol A: The "High-Fidelity" Media Formulation
Standard LB or Nutrient Agar is often too "loose" for Salmon-Glc. Use this modified formulation.
Reagents:
-
Base Media: Standard formulation (e.g., LB, Tryptic Soy).
-
Agar: Bacteriological Grade (High Gel Strength).
-
Substrate Stock: 6-Chloro-3-indoxyl-
-D-glucopyranoside dissolved in DMSO (Max 50 mg/mL).
Step-by-Step:
-
Matrix Densification:
-
Standard: 15 g/L Agar.
-
Optimized: Increase to 18–20 g/L (1.8–2.0%) .
-
Why: A denser mesh physically impedes the migration of the 6-chloro-3-indoxyl intermediate [1].
-
-
Solvent Management:
-
Dissolve the substrate in high-grade anhydrous DMSO.
-
Crucial: Do not exceed 2% v/v of DMSO in the final plate.
-
Why: Organic solvents act as a "carrier," keeping the intermediate in the liquid phase longer, promoting diffusion [2].
-
-
Thermal Timing (The "55°C Rule"):
-
Autoclave the base media + agar.
-
Cool to 50–55°C in a water bath.
-
Add the substrate stock only at this temperature.
-
Why: Adding substrate to boiling agar (>60°C) can cause thermal degradation, releasing free indoxyls that create background "noise" and blurriness.
-
-
The Drying Phase:
-
Pour plates (25 mL for a 90mm dish).
-
Let solidify.
-
Mandatory: Open the lids in a laminar flow hood for 30–45 minutes .
-
Why: This removes the surface water film. Indoxyl intermediates diffuse 100x faster in a surface water film than through the agar matrix.
-
Part 4: Advanced Troubleshooting (FAQs)
Q1: Can I use Ferric Ammonium Citrate to stop the diffusion?
-
Answer: Proceed with caution. While ferric ions (
) are used as oxidation catalysts for some indoxyl substrates (like in histochemistry) to speed up precipitation [3], they can react with media components to form background precipitates. For Salmon-Glc, the color contrast is delicate. Iron may darken the media, obscuring the pink/salmon color.-
Recommendation: Rely on Agar Concentration (Physical barrier) rather than chemical catalysts for this specific substrate.
-
Q2: My colonies are white, but the surrounding agar is pink. What happened?
-
Answer: This is "Non-Cell-Associated Precipitation." The enzyme (
-glucosidase) might be secreted extracellularly, or the cells lysed.-
Fix: If the enzyme is extracellular, diffusion is inevitable. You must capture the enzyme closer to the colony. Try adding a membrane overlay (e.g., nitrocellulose) which binds proteins, keeping the reaction localized.
-
Q3: Is there a "Salmon-Gal" equivalent for
-
Answer: Yes, the terms are often used interchangeably in casual lab slang, but chemically:
Part 5: Decision Support Workflow
Use this logic flow to standardize your lab's response to diffusion issues.
Figure 2: Step-by-step decision tree for eliminating precipitate diffusion.
References
-
Glycosynth. (n.d.). Indoxyl Substrates: Technical Guide to Chromogenic Detection. Retrieved February 15, 2026, from [Link]
-
Kiernan, J. A. (2007).[3] Indigogenic substrates for detection and localization of enzymes.[3][4] Biotechnic & Histochemistry, 82(2), 73–103. Retrieved February 15, 2026, from [Link]
Troubleshooting faint colony coloration in alpha-glucosidase negative controls
A Guide to Troubleshooting Faint Colony Coloration in Negative Controls
Welcome to the technical support center for troubleshooting common issues in molecular cloning. This guide is designed for researchers, scientists, and drug development professionals who utilize blue-white screening for the identification of recombinant bacterial colonies. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you resolve one of the most frequent and ambiguous issues: faint blue coloration in negative control colonies.
It is a common misconception to associate this screening method with alpha-glucosidase. This guide will clarify that blue-white screening relies on the principle of β-galactosidase α-complementation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the specific issue of faint or ambiguous colony coloration during blue-white screening experiments.
Q1: I'm seeing a faint blue or light blue coloration in my negative control colonies. Shouldn't they be completely white?
This is a frequent observation and can stem from several factors. Ideally, colonies with a disrupted lacZα gene (i.e., your recombinant clones) should be white, while colonies with a functional, uninterrupted lacZα gene (empty vector) should be blue. Faint blue coloration in what should be white colonies can compromise the accuracy of your screening. Let's explore the potential causes.
1. Leaky Expression of the lacZα Gene
The lac operon, which controls the expression of the lacZ gene, is tightly regulated. However, the repressor that keeps the operon "off" in the absence of an inducer can occasionally dissociate from the operator region, allowing for a low level of basal transcription.[1] This "leaky" expression can produce a small amount of the β-galactosidase α-peptide, leading to partial α-complementation and a faint blue color.
2. Issues with the Inserted DNA
If your DNA of interest is inserted in-frame with the lacZα gene, it's possible that the resulting fusion protein still retains some β-galactosidase activity. This is more likely with smaller inserts.[2] This partial activity can lead to a light blue phenotype, which can be mistaken for a negative result.
3. Instability of X-Gal
X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) is the chromogenic substrate that is cleaved by β-galactosidase to produce the blue color.[3] It is sensitive to light and can degrade over time, especially when in solution.[4][5][6] Degraded X-Gal can lead to inconsistent and faint color development.
4. Extended Incubation or Low-Temperature Storage
Prolonged incubation of plates, or storing them at 4°C after an initial overnight incubation, can enhance the development of the blue color.[7] While this can make true blue colonies more vibrant, it can also amplify the faint blue of leaky expressors, making them more noticeable.
5. High Plasmid Copy Number
Vectors with a high copy number can exacerbate leaky expression. Even a very low basal transcription rate per plasmid can result in a significant cumulative amount of α-peptide when hundreds of plasmids are present in a single cell.
Troubleshooting Workflow for Faint Colony Coloration
This workflow provides a logical sequence of steps to diagnose and resolve the issue of faint blue negative controls.
Caption: A step-by-step workflow for troubleshooting faint blue coloration in negative control colonies.
Q2: What are the best practices for preparing and storing reagents for blue-white screening?
The stability and correct concentration of your reagents are paramount for reliable results.
| Reagent | Preparation and Storage Recommendations |
| X-Gal | Stock Solution: Prepare a 20 mg/mL solution in DMF (N,N-dimethylformamide) or DMSO. Solutions in DMF are generally more stable.[5][6] Storage: Store the stock solution in small, single-use aliquots in a light-proof container at -20°C. X-Gal solutions are stable for about 6-12 months when stored properly.[4][8] Avoid repeated freeze-thaw cycles.[5][6] |
| IPTG | Stock Solution: Prepare a 0.1 M solution in sterile water.[9] Storage: Sterilize by filtration and store in aliquots at -20°C. |
| Selective Plates | Preparation: Add IPTG and X-Gal to the molten agar after it has cooled to approximately 50-55°C. Adding them to agar that is too hot can cause degradation.[10] Spreading Method: Alternatively, spread 40 µL of IPTG and 40 µL of X-Gal onto the surface of a pre-poured agar plate and allow it to dry completely before plating cells.[9] |
The Science Behind the Screen: α-Complementation
Understanding the molecular basis of blue-white screening is key to effective troubleshooting. The technique relies on a functional β-galactosidase enzyme, which is encoded by the lacZ gene.[3]
-
The Host Strain: The E. coli host strains used for blue-white screening (e.g., DH5α, JM109) have a modified lacZ gene that produces a non-functional C-terminal fragment of β-galactosidase (the ω-peptide).[11]
-
The Plasmid Vector: The plasmid vector contains the coding sequence for the N-terminal fragment of β-galactosidase (the α-peptide).[12]
-
α-Complementation: When the plasmid is present in the host cell, both the α-peptide and the ω-peptide are produced. These two fragments can then assemble to form a functional β-galactosidase enzyme.[11][13]
-
Color Formation: In the presence of the inducer IPTG, the expression of the α-peptide is switched on.[7] The functional β-galactosidase then cleaves the chromogenic substrate X-Gal, resulting in the formation of an insoluble blue pigment and, consequently, blue colonies.[3]
-
Screening for Inserts: The multiple cloning site (MCS) where you ligate your DNA of interest is located within the coding region of the α-peptide.[3] A successful insertion disrupts this coding sequence, preventing the production of a functional α-peptide. Without the α-peptide, α-complementation cannot occur, no functional β-galactosidase is formed, and the colonies remain white.[12]
Caption: The mechanism of β-galactosidase α-complementation in blue-white screening.
Protocols for Validation and Best Practices
To ensure the reliability of your blue-white screening, it is crucial to perform control experiments and follow standardized protocols.
Experimental Protocol: Control Transformation for Blue-White Screening
This protocol is designed to validate the efficacy of your competent cells, IPTG, X-Gal, and selective media.
-
Transformation:
-
Thaw a 50 µL aliquot of your competent E. coli cells on ice.
-
Add 1-2 µL (approximately 10 ng) of your uncut, empty vector (the one without an insert) to the cells.
-
Incubate the mixture on ice for 20-30 minutes.
-
Heat-shock the cells at 42°C for 45-90 seconds (refer to the manufacturer's protocol for your specific competent cells).
-
Immediately return the cells to ice for 2 minutes.
-
Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
-
Plating:
-
Spread 100 µL of the transformed cells onto an LB agar plate containing the appropriate antibiotic, 40 µg/mL X-Gal, and 0.1 mM IPTG.
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours.[10]
-
-
Analysis:
-
A successful control experiment will result in a plate with a high density of vibrant blue colonies.[10] This confirms that all components of your screening system are functioning correctly. If you observe white or very faint blue colonies, it is indicative of a problem with your reagents or protocol.
-
References
-
Tiaris Biosciences. FAQ. [Link]
-
Tiaris Biosciences. FAQs. [Link]
-
ZellBio GmbH. X-Gal. [Link]
-
MIT Wiki Service. Blue-White Screening - Synthetic Biology Group (Lu Lab). [Link]
-
RSC Publishing. Blue-white screening as a new readout for deoxyribozyme activity in bacterial cells. [Link]
-
Addgene Blog. Plasmids 101: Blue-white Screening. [Link]
-
Promega Connections. Selecting the Right Colony: The Answer is There in Blue and White. [Link]
-
Genetics and Molecular Research. Blue-white screening liquid can eliminate false positives in blue-white colony screening. [Link]
-
Springer Nature. Efficient and Rapid Procedure for Blue-White Screening of Recombinant Bacterial Clones. [Link]
-
PMC. Screening for functional IRESes using α-complementation system of β-galactosidase in Pichia pastoris. [Link]
-
Association for Biology Laboratory Education. The Genetics of Beta-galactosidase- Encoded by the lacZ gene in E. coli. [Link]
-
PubMed. Screening Bacterial Colonies Using X-Gal and IPTG: α-Complementation. [Link]
-
QIAGEN. Why do I sometimes get light blue colonies when using the QIAGEN PCR Cloning Kit?. [Link]
Sources
- 1. ableweb.org [ableweb.org]
- 2. Why do I sometimes get light blue colonies when using the QIAGEN PCR Cloning Kit? [qiagen.com]
- 3. Blue-White Screening & Protocols for Colony Selection [sigmaaldrich.com]
- 4. usbio.net [usbio.net]
- 5. tiarisbiosciences.com [tiarisbiosciences.com]
- 6. tiarisbiosciences.com [tiarisbiosciences.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. goldbio.com [goldbio.com]
- 9. Blue-White Screening - Synthetic Biology Group (Lu Lab) - MIT Wiki Service [wikis.mit.edu]
- 10. benchchem.com [benchchem.com]
- 11. goldbio.com [goldbio.com]
- 12. Screening Bacterial Colonies Using X-Gal and IPTG: α-Complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Screening for functional IRESes using α-complementation system of β-galactosidase in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Precision in Localization: A Comparative Guide to 6-Chloro-3-indoxyl-alpha-D-glucopyranoside vs. p-Nitrophenyl-alpha-D-glucopyranoside
[1][2]
Executive Summary
In the landscape of glycosidase detection, substrate selection is rarely a binary choice but a strategic decision based on the required data dimension. While p-nitrophenyl-alpha-D-glucopyranoside (PNP-Glc) remains the gold standard for solution-phase kinetic quantification, it fails in applications requiring spatial resolution.[1][2]
This guide delineates the technical superiority of 6-Chloro-3-indoxyl-alpha-D-glucopyranoside (Salmon-Glc) for in situ screening, histology, and multiplexed colony differentiation.[1][2] Unlike PNP-Glc, which yields a soluble and diffusive product, Salmon-Glc generates a highly stable, insoluble precipitate that anchors the signal to the enzyme source.[1][2] This property is critical for researchers aiming to identify specific alpha-glucosidase-positive clones within a mixed population or to map enzymatic activity in tissue sections.[1][2]
Mechanistic Principles & Signal Generation[1][2]
To understand the operational advantages of Salmon-Glc, one must first analyze the reaction kinetics and product stability of both substrates.[2]
The Diffusion Problem: PNP-Glc
PNP-Glc relies on the liberation of p-nitrophenol.[1][2] Upon hydrolysis, the chromophore is released into the solution.[3]
-
Limitation 1 (Diffusion): The product is water-soluble.[1] In a solid-phase assay (e.g., agar plate or tissue), the yellow color diffuses rapidly away from the active site, blurring the signal and making colony isolation impossible.[2]
-
Limitation 2 (pH Dependency): p-nitrophenol exists in equilibrium between its protonated (colorless) and deprotonated (yellow) states.[1] Maximum sensitivity requires a pH > 8.0, often necessitating a "stop solution" that kills the biological sample.
The Localization Solution: Salmon-Glc
Salmon-Glc utilizes the indoxyl oxidation chemistry.[1][2]
-
Hydrolysis: The enzyme cleaves the glycosidic bond, releasing 6-chloro-3-indoxyl.[1][2]
-
Dimerization: Two indoxyl intermediates undergo oxidative dimerization.
-
Precipitation: The resulting 6,6'-dichloroindigo analog forms a tight, insoluble precipitate with a distinct salmon/rose color.
-
Advantage: The precipitate does not diffuse.[4] The color develops exactly where the enzyme is located, allowing for single-cell or single-colony resolution.[1][2]
Reaction Pathway Diagram[1][2]
Figure 1: Comparative signal generation pathways.[1][2] Note the multi-step oxidation in the Salmon-Glc pathway that leads to an insoluble anchor, contrasting with the direct soluble release in the PNP pathway.[1][2]
Technical Performance Comparison
The following data highlights why Salmon-Glc is the superior choice for solid-phase applications.
Table 1: Physicochemical & Operational Comparison
| Feature | Salmon-Glc (6-Chloro-3-indoxyl-α-D-glc) | PNP-Glc (p-Nitrophenyl-α-D-glc) |
| Signal State | Insoluble Precipitate (Solid) | Soluble Molecule (Liquid) |
| Color | Rose / Salmon Pink | Yellow |
| Spatial Resolution | High (Pinpoint accuracy) | Low (Diffuses rapidly) |
| Multiplexing | Excellent (Mixes with Blue/Green substrates) | Poor (Yellow mixes poorly) |
| Toxicity | Low (Suitable for live culture) | Moderate (Product can be inhibitory) |
| Detection Mode | Visual / Reflectance Microscopy | Spectrophotometry (405 nm) |
| Primary Use | Colony Screening, Histology, Western Blot | Kinetic Assays, HTS, ELISA |
The Multiplexing Advantage
A distinct advantage of Salmon-Glc is its compatibility with other chromogenic substrates.[1][2] In complex microbiological screening (e.g., differentiating E. coli from Salmonella or Staphylococcus), researchers often need to detect two enzymes simultaneously.
-
Scenario: Detecting
-glucosidase and -galactosidase. -
Salmon-Glc + X-Gal:
-glucosidase (+) colonies appear Pink . -galactosidase (+) colonies appear Blue .[1][2] Double positives appear Purple . -
PNP-Glc + ONPG: Both produce yellow soluble products.[1][2] Impossible to distinguish in the same well/plate.
Experimental Protocols
Protocol A: High-Resolution Colony Screening (Salmon-Glc)
Use this protocol for identifying alpha-glucosidase positive bacterial clones or yeast strains.[1][2]
Materials:
Methodology:
-
Stock Preparation: Dissolve Salmon-Glc in DMF to create a 100 mg/mL stock solution. Note: Protect from light and store at -20°C. Indoxyls are light-sensitive.[1][2]
-
Media Formulation: Prepare LB agar. Autoclave and cool to ~55°C.
-
Substrate Addition: Add the Salmon-Glc stock to the molten agar to a final concentration of 200 µg/mL .
-
Pouring: Pour plates and allow them to solidify in the dark.
-
Inoculation: Streak bacteria or spread transformation mix.
-
Incubation: Incubate at 37°C for 16–24 hours.
-
Analysis:
-
Positive (+) Colonies: Deep salmon/rose color. The precipitate will be contained strictly within the colony margins.
-
Negative (-) Colonies: White/Opaque.[1]
-
Validation Check: Ensure the background agar remains white. A pink background indicates spontaneous oxidation or contamination.
Protocol B: Kinetic Characterization (PNP-Glc)
Included for contrast. Use this ONLY when determining Km/Vmax values in solution.
Methodology:
-
Prepare 10 mM PNP-Glc in Phosphate Buffer (pH 6.8).
-
Add enzyme solution. Incubate at 37°C.
-
Terminate reaction with 1M
(raises pH to ~10). -
Measure Absorbance at 405 nm.[3]
Strategic Decision Guide
When should you switch from PNP-Glc to Salmon-Glc? Use the logic flow below.
Figure 2: Decision matrix for substrate selection based on experimental goals.
References
-
Glycosynth. (n.d.). 6-Chloro-3-indolyl alpha-D-glucopyranoside. Retrieved from [Link]
- Codexis. (2018). Screening of Enzyme Libraries: Solid Phase vs Solution Phase. Methods in Enzymology, Vol 605.
A Comparative Guide to Chromogenic Alpha-Glucosidase Substrates: Salmon-alpha-Glc vs. Blue-alpha-Glc
For researchers in microbiology, molecular biology, and enzyme kinetics, the selection of an appropriate substrate is paramount for the accurate detection of enzymatic activity. Alpha-glucosidase (α-Glc), an enzyme critical in carbohydrate metabolism and a key diagnostic marker, is often detected using chromogenic substrates that yield a colored product upon cleavage. This guide provides an in-depth, objective comparison of two such indolyl-based substrates: the well-established 5-Bromo-4-chloro-3-indolyl-α-D-glucopyranoside (Blue-alpha-Glc or X-α-Glc) and its alternative, Salmon-alpha-Glc.
We will explore the underlying biochemical mechanisms, compare their performance characteristics, and provide validated experimental protocols to guide your selection process, ensuring the integrity and clarity of your results.
The Principle: From Colorless Precursor to Insoluble Pigment
The utility of both Salmon- and Blue-alpha-Glc hinges on a two-step reaction mechanism. As members of the indolyl-glycoside family, they are colorless and soluble molecules designed to be specific targets for glycosidase enzymes.[1][2][3]
-
Enzymatic Hydrolysis: In the presence of α-glucosidase, the glycosidic bond linking the glucose moiety to the indoxyl core is hydrolyzed. This enzymatic cleavage releases the glucose molecule and a highly reactive indoxyl intermediate.[2][4]
-
Oxidative Dimerization: The released indoxyl intermediate is unstable and, in the presence of molecular oxygen, undergoes spontaneous oxidative dimerization.[2][5] This reaction forms a water-insoluble, vividly colored indigo-type pigment that precipitates at the site of enzyme activity.
The specific color of the final precipitate is determined by the halogen substituents on the indole ring of the original substrate. This elegant mechanism allows for direct visual identification of enzymatic activity, making it exceptionally useful for in-situ applications like colony screening and histochemistry.
Caption: General reaction mechanism for indolyl-α-Glc substrates.
Head-to-Head Comparison: Structure and Performance
The primary distinction between Blue-alpha-Glc and Salmon-alpha-Glc lies in their chemical structure, which dictates the color of the resulting precipitate and influences performance. Blue-alpha-Glc is the more commonly cited and characterized of the two.[6][7][8][9] Information on Salmon-alpha-Glc is primarily based on its analogue, Salmon-Gal, a substrate for β-galactosidase that produces a salmon-colored product.[10][11]
| Feature | Blue-alpha-Glc | Salmon-alpha-Glc |
| Common Name | X-α-Glc, X-alpha-D-Glucoside | Salmon-α-Glucoside |
| Chemical Name | 5-Bromo-4-chloro-3-indolyl-α-D-glucopyranoside | 6-Chloro-3-indolyl-α-D-glucopyranoside (inferred) |
| CAS Number | 108789-36-2[1][12] | Not widely listed |
| Molecular Weight | 408.6 g/mol [9] | ~331.7 g/mol (inferred) |
| Product Color | Indigo Blue[6][7] | Salmon Pink[10] |
| Product Solubility | Insoluble precipitate | Insoluble precipitate |
| Primary Use | Detection of α-glucosidase in microbiology and histochemistry.[6][8] | Alternative chromogen, useful in multiplex assays.[10] |
Analysis of Performance & Sensitivity
Direct quantitative comparisons of kinetic parameters (Kₘ, Vₘₐₓ) for these substrates are scarce in the literature. This is because the formation of an insoluble precipitate makes standard solution-based spectrophotometric rate analysis challenging. For such quantitative assays, substrates like p-Nitrophenyl-α-D-glucopyranoside (pNPG), which yield a soluble yellow product, are the preferred standard.[13][14][15]
However, sensitivity in the context of screening assays can be assessed based on two key factors:
-
Signal Intensity: The di-halogenation of the indole ring in Blue-alpha-Glc (at positions 4 and 5) is known to significantly increase the yield of the final indigoid dye compared to mono-halogenated or unsubstituted indoxyls.[5] This chemical property suggests that Blue-alpha-Glc is likely to produce a more intense, robust, and readily visible precipitate than Salmon-alpha-Glc, which is presumed to be mono-halogenated.
-
Visual Contrast: The choice of substrate often comes down to the required visual contrast against the background.
-
Blue-alpha-Glc: The deep indigo-blue color provides excellent contrast against the off-white or pale yellow background of most bacterial colonies and standard culture media, making it a reliable choice for general screening.
-
Salmon-alpha-Glc: The salmon-pink color offers a distinct alternative. Its primary advantage lies in multiplex or differential screening , where multiple enzymes are assayed simultaneously on the same plate. For instance, one could combine Salmon-alpha-Glc with a substrate for a different enzyme that produces a blue color (e.g., X-Gal for β-galactosidase) to differentiate colonies based on their respective enzyme activities.
-
Experimental Protocol: Screening for α-Glucosidase in Bacterial Colonies
This protocol provides a validated workflow for using either Blue-alpha-Glc or Salmon-alpha-Glc to identify α-glucosidase-positive bacterial colonies on an agar plate. This method is self-validating, as positive colonies will develop color while negative colonies will not.
Materials
-
Luria-Bertani (LB) Agar or other suitable growth medium
-
Antibiotic (if required for selection)
-
Blue-alpha-Glc or Salmon-alpha-Glc
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
-
Bacterial culture for plating
Methodology
-
Prepare Substrate Stock Solution:
-
Causality: The substrate is not readily soluble in water and must first be dissolved in an organic solvent. This stock solution must be protected from light to prevent degradation.[9]
-
Dissolve Blue-alpha-Glc or Salmon-alpha-Glc in DMF to a final concentration of 20 mg/mL.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Store in a light-proof tube at -20°C. Aliquots are stable for several months.[16]
-
-
Prepare Chromogenic Agar Plates:
-
Prepare your desired agar medium (e.g., LB Agar) according to the manufacturer's instructions and autoclave to sterilize.
-
Causality: The agar must be cooled to a temperature that will not degrade the heat-labile substrate but is still molten enough for pouring. 50-55°C is an optimal range.
-
Place the molten agar in a 55°C water bath. Allow it to cool for 15-20 minutes.
-
Add any required supplements, such as antibiotics.
-
Add the substrate stock solution to the molten agar to a final concentration of 40-80 µg/mL. Swirl the flask gently but thoroughly to ensure even distribution without introducing air bubbles.
-
Aseptically pour the medium into sterile petri dishes (~25 mL per 100 mm dish).
-
Allow the plates to solidify at room temperature, then store them at 4°C, protected from light. Plates are best used within 1-2 weeks.
-
-
Plate and Incubate Bacteria:
-
Causality: Standard microbiological techniques are used to isolate individual colonies.
-
Streak or spread your bacterial suspension onto the chromogenic plates.
-
Incubate the plates under the appropriate conditions (e.g., 37°C for E. coli) for 16-24 hours. Some organisms or weakly expressing clones may require longer incubation for color to develop.
-
-
Analyze Results:
-
Observe the plates for colony color.
-
Positive Result: Colonies expressing active α-glucosidase will appear blue (for Blue-alpha-Glc) or salmon-pink (for Salmon-alpha-Glc).
-
Negative Result: Colonies lacking α-glucosidase activity will remain their natural color (typically white or beige).
-
Sources
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. Synthesis of Indoxyl-glycosides for Detection of Glycosidase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. ENZYMATIC CLEAVAGE OF GLYCOSIDES - HOW DOES IT HAPPEN | UBC Chemistry [chem.ubc.ca]
- 5. Tethered Indoxyl-Glucuronides for Enzymatically Triggered Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Bromo-4-Chloro-3-Indolyl-α-D-Glucopyranoside [inalcopharm.com]
- 7. 5-Bromo-4-Chloro-3-Indolyl-α-D-Glucopyranoside (X-α-Glc) - ZELLX® [zellx.de]
- 8. 5-Bromo-4-chloro-3-indoxyl-alpha-D-glucopyranoside [gbiosciences.com]
- 9. goldbio.com [goldbio.com]
- 10. goldbio.com [goldbio.com]
- 11. Salmon Gal | Duchefa Biochemie [duchefa-biochemie.com]
- 12. 5-Bromo-4-chloro-3-indoxyl-α-D-glucopyranoside, 100 mg, CAS No. 108789-36-2 | Nutrient media additives | Microbiology | Life Science | Carl ROTH - International [carlroth.com]
- 13. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 14. myfoodresearch.com [myfoodresearch.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. dev.usbio.net [dev.usbio.net]
Validating alpha-glucosidase activity in clinical isolates using 6-Chloro-3-indoxyl-alpha-D-glucopyranoside
Topic: Validating alpha-glucosidase activity in clinical isolates using 6-Chloro-3-indoxyl-alpha-D-glucopyranoside Content Type: Publish Comparison Guide
Substrate Focus: 6-Chloro-3-indoxyl-alpha-D-glucopyranoside (Salmon-alpha-D-Glc)
Executive Summary
In clinical microbiology and food safety testing, the rapid differentiation of Cronobacter species (formerly Enterobacter sakazakii) and Enterococcus spp. is critical. While traditional biochemical panels are effective, they are time-consuming. Chromogenic substrates offer a direct, colony-based visual confirmation.
This guide evaluates 6-Chloro-3-indoxyl-alpha-D-glucopyranoside (Salmon-alpha-D-Glc), a chromogenic ester that yields a distinct salmon/rose precipitate upon hydrolysis.[1] We compare its performance against the industry-standard "X" series (blue/teal) and fluorogenic alternatives, demonstrating why the Salmon derivative is the superior choice for multi-target differential media.
Mechanistic Insight: The Chemistry of Detection
To validate this substrate, one must understand the reaction kinetics. The detection system relies on the specific enzymatic cleavage of the glycosidic bond by bacterial
-
Recognition: The enzyme binds the
-D-glucopyranoside moiety. -
Hydrolysis: The bond is cleaved, releasing glucose and the aglycone 6-chloro-3-indoxyl .
-
Chromogenesis: The aglycone is unstable in the presence of oxygen. It spontaneously oxidizes and dimerizes to form 6,6'-dichloroindigo, a highly insoluble salmon/rose precipitate that remains localized within the bacterial colony.
Diagram 1: Reaction Pathway & Signaling
Caption: Enzymatic hydrolysis of Salmon-alpha-D-Glc followed by oxidative dimerization to form the chromophore.
Comparative Analysis: Why Choose Salmon-alpha-D-Glc?
The primary challenge in chromogenic media design is contrast . Many standard substrates (like X-Gal or X-Gluc) produce blue or teal precipitates. If a researcher needs to screen for E. coli (Beta-galactosidase positive) and Cronobacter (Alpha-glucosidase positive) simultaneously, using X-alpha-Glc (Blue) and X-Gal (Blue) results in indistinguishable colonies.
The Solution: Pairing Salmon-alpha-D-Glc (Pink) with X-Gal (Blue) allows for simultaneous differentiation:
-
Cronobacter
Pink (Alpha-gluc +)[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
E. coli
Blue (Beta-gal +) -
Salmonella
Colorless (Alpha-gluc -)[1]
Table 1: Performance Comparison of Alpha-Glucosidase Substrates
| Feature | Salmon-alpha-D-Glc (6-Chloro-3-indoxyl...)[1][3] | X-alpha-Glc (5-Bromo-4-chloro-3-indolyl...) | pNPG (p-Nitrophenyl...) | 4-MU-alpha-Glc (4-Methylumbelliferyl...)[2][4] |
| Precipitate Color | Salmon / Rose | Teal / Blue-Green | Yellow (Soluble) | Fluorescent Blue |
| Colony Localization | Excellent (Tight precipitate) | Good | Poor (Diffuses into agar) | N/A (Requires UV) |
| Multi-Plexing | High (Contrasts with Blue/Green) | Low (Clashes with X-Gal) | N/A (Liquid assay only) | Medium (Requires UV) |
| Sensitivity | High | High | Moderate | Very High |
| Primary Use | Differential Agar (Cronobacter) | Single-target Agar | Kinetic Studies (ELISA) | Rapid Liquid Screens |
Validated Experimental Protocol
Objective: Preparation of Differential Diagnostic Agar for Cronobacter sakazakii isolation.
Materials Required
-
Base Agar: Tryptone Soya Agar (TSA) or Druggan-Forsythe-Iversen (DFI) formulation.
-
Substrate: 6-Chloro-3-indoxyl-alpha-D-glucopyranoside (Dissolved in DMSO or DMF at 50 mg/mL).
-
Inducer (Optional): Maltose (can induce alpha-glucosidase expression in some strains).
-
Selectivity Agents: Sodium Desoxycholate (inhibits Gram-positives if targeting Gram-negatives).
Step-by-Step Methodology
-
Base Preparation: Suspend 40g of TSA base in 1L distilled water. Autoclave at 121°C for 15 minutes.
-
Cooling: Allow media to cool to 50°C in a water bath. Critical: Adding substrate to boiling agar may cause thermal hydrolysis (false positives).
-
Substrate Addition: Aseptically add 2.0 mL of the Salmon-alpha-D-Glc stock solution (Final conc: 100 mg/L).
-
Mixing: Swirl gently to distribute. Avoid frothing.
-
Pouring: Dispense 20 mL per petri dish. Allow to solidify in the dark.
-
Inoculation: Streak clinical isolates (e.g., from stool, urine, or formula samples) for single colonies.
-
Incubation: Incubate aerobically at 37°C for 18–24 hours. Note: Cronobacter grows well at 44°C, which can be used as a secondary selective pressure.
Diagram 2: Validation Workflow for Clinical Isolates
Caption: Decision tree for interpreting mixed cultures using Salmon-alpha-Glc in a multi-chromogen environment.
Data Interpretation & Troubleshooting
False Negatives:
-
Cause: Glucose repression. High levels of glucose in the media can repress alpha-glucosidase synthesis (catabolite repression).
-
Fix: Use Maltose as the carbon source instead of Glucose.
False Positives:
-
Cause:Escherichia vulneris or rare Enterobacter strains may possess weak alpha-glucosidase activity.[2]
-
Differentiation:Cronobacter colonies are typically intensely colored and glossy. E. vulneris often requires longer incubation to develop color.
Stability:
-
Plates containing 6-Chloro-3-indoxyl-alpha-D-glucopyranoside must be stored in the dark. Light exposure causes non-enzymatic oxidation, turning the entire plate a faint pink (background noise).
References
-
Iversen, C., et al. (2007).[5] "Identification of 'Cronobacter' spp.[2][5][6] (Enterobacter sakazakii)."[2][5][6][7] Journal of Clinical Microbiology, 45(11), 3814–3816.[5] [5]
-
Perry, J.D. (2017). "A Decade of Development of Chromogenic Culture Media for Clinical Microbiology in an Era of Molecular Diagnostics." Clinical Microbiology Reviews, 30(2), 449–479.
-
Lehner, A., et al. (2006). "Molecular characterization of the alpha-glucosidase activity in Enterobacter sakazakii." Systematic and Applied Microbiology, 29(8), 609-625.
-
Restaino, L., et al. (2006). "Efficacy of a chromogenic medium for the isolation and identification of Enterobacter sakazakii from foods and environmental samples." Letters in Applied Microbiology, 42(2), 115-121.
Sources
- 1. goldbio.com [goldbio.com]
- 2. Evaluation of Selective Media Containing Iron Source and Alpha-Glucosidase Substrates for Enterobacter sakazakii (Cronobacter spp.) Detection -Journal of Dairy Science and Biotechnology | Korea Science [koreascience.kr]
- 3. moleculardepot.com [moleculardepot.com]
- 4. Molecular characterization of the alpha-glucosidase activity in Enterobacter sakazakii reveals the presence of a putative gene cluster for palatinose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of “Cronobacter” spp. (Enterobacter sakazakii) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Cost-Benefit Analysis of 6-Chloro-3-indoxyl-alpha-D-glucopyranoside in Large-Scale Screening for α-Glucosidase Inhibitors
A Senior Application Scientist's Guide to Substrate Selection in High-Throughput Screening
For researchers and drug development professionals embarking on large-scale screening campaigns for α-glucosidase inhibitors, the choice of substrate is a critical decision that profoundly impacts assay performance, throughput, and cost. This guide provides an in-depth technical comparison of 6-Chloro-3-indoxyl-alpha-D-glucopyranoside against its common alternatives, offering a cost-benefit analysis to inform your screening strategy. While direct head-to-head high-throughput screening (HTS) data is limited in publicly available literature, this guide synthesizes the known properties of each substrate class and presents a framework for their empirical evaluation.
The Enzymatic Reaction: A Common Ground
At the heart of this analysis is the enzymatic reaction catalyzed by α-glucosidase. This enzyme hydrolyzes the terminal, non-reducing α-1,4-linked glucose residues of substrates. In a screening context, synthetic substrates are employed to generate a detectable signal. The fundamental principle of the assay is that in the presence of an effective inhibitor, the enzymatic cleavage of the substrate is reduced, leading to a diminished signal.
The Contenders: A Trio of Substrates
We will evaluate three classes of substrates, each with distinct characteristics that influence their suitability for large-scale screening:
-
Precipitating Chromogenic Substrate: 6-Chloro-3-indoxyl-alpha-D-glucopyranoside
-
Soluble Chromogenic Substrate: p-Nitrophenyl-alpha-D-glucopyranoside (pNPG)
-
Fluorogenic Substrate: 4-Methylumbelliferyl-alpha-D-glucopyranoside
Mechanism of Signal Generation
The choice of substrate dictates the nature of the output signal. The enzymatic cleavage of these substrates releases a chromophore or fluorophore, as illustrated below.
Caption: Proposed workflow for substrate validation.
Experimental Protocol: Head-to-Head Substrate Comparison
This protocol outlines the key experiments for a comprehensive comparison of the three substrate classes.
1. Materials and Reagents:
-
α-Glucosidase (from Saccharomyces cerevisiae)
-
6-Chloro-3-indoxyl-alpha-D-glucopyranoside
-
p-Nitrophenyl-alpha-D-glucopyranoside (pNPG)
-
4-Methylumbelliferyl-alpha-D-glucopyranoside
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
Acarbose (positive control inhibitor)
-
384-well black and clear microplates
-
Multimode microplate reader (absorbance and fluorescence capabilities)
2. Determination of Kinetic Parameters (Km and Vmax):
-
For each substrate, prepare a series of dilutions in phosphate buffer.
-
In a microplate, add a fixed concentration of α-glucosidase to each substrate dilution.
-
Measure the initial reaction velocity (V₀) by monitoring the change in absorbance or fluorescence over time.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. This will inform the optimal substrate concentration for the screening assay (typically around the Km value).
3. Assay Performance in HTS Format (Z'-factor):
-
Using the optimal substrate concentration determined above, set up a Z'-factor experiment in a 384-well plate.
-
Include positive control wells (enzyme + substrate, no inhibitor) and negative control wells (enzyme + substrate + saturating concentration of acarbose).
-
Calculate the Z'-factor for each substrate. A Z'-factor between 0.5 and 1.0 indicates an excellent assay for HTS.
4. Handling Precipitate from 6-Chloro-3-indoxyl-alpha-D-glucopyranoside:
-
For assays with this substrate, after the incubation period, centrifuge the microplate to pellet the precipitate.
-
Carefully read the absorbance of the supernatant, or alternatively, attempt to resuspend the precipitate uniformly with a detergent and read the absorbance of the suspension. Compare the consistency and Z'-factor of both methods.
5. Interference Study:
-
Screen a small, diverse panel of compounds known to interfere with assays (e.g., colored compounds, fluorescent compounds, aggregators).
-
Assess the false-positive rate for each substrate.
Cost-Benefit Analysis
The cost per well is a critical factor in large-scale screening. The following table provides an estimated cost comparison based on currently available small-quantity pricing. It is crucial to obtain quotes for bulk quantities, as this will significantly impact the final cost.
| Substrate | Estimated Cost per Gram (Small Quantity) | Estimated Moles per Gram | Estimated Cost per Mole |
| 6-Chloro-3-indoxyl-alpha-D-glucopyranoside | ~$1500/g | ~0.003 mol | ~$500,000 |
| p-Nitrophenyl-alpha-D-glucopyranoside (pNPG) | ~$30/g [1] | ~0.0033 mol | ~$9,090 |
| 4-Methylumbelliferyl-alpha-D-glucopyranoside | ~$500/g | ~0.0029 mol | ~$172,413 |
Note: This is a simplified analysis. A true cost-benefit analysis must also factor in:
-
Reagent Consumption: Higher sensitivity may allow for lower concentrations of enzyme and substrate, potentially offsetting a higher initial cost.
-
Hit Confirmation Costs: A higher false-positive rate will lead to increased costs in downstream hit validation studies.
-
Infrastructure: The need for specialized plate readers or liquid handlers to manage precipitates can add to the overall cost.
Conclusion and Recommendations
The selection of a substrate for large-scale screening of α-glucosidase inhibitors is a multi-faceted decision.
-
6-Chloro-3-indoxyl-alpha-D-glucopyranoside presents significant challenges for automated, high-throughput screening due to the formation of a precipitate. Its use should be carefully considered and would require the development and validation of robust methods to mitigate the interference from the insoluble product. It may be better suited for smaller-scale, specialized applications where visual confirmation is beneficial.
-
p-Nitrophenyl-alpha-D-glucopyranoside (pNPG) remains the most cost-effective and straightforward option for large-scale screening. Its soluble product and well-documented use make it a reliable choice, provided its sensitivity is sufficient for the specific goals of the screen.
-
4-Methylumbelliferyl-alpha-D-glucopyranoside offers the highest sensitivity, which can be advantageous for identifying weak inhibitors or for screens where enzyme or compound quantities are limited. However, its higher cost and susceptibility to interference from fluorescent compounds necessitate careful consideration and a robust counter-screening strategy.
Ultimately, the most prudent approach is to conduct a pilot study as outlined in this guide to empirically determine which substrate provides the best balance of performance, cost, and throughput for your specific screening infrastructure and compound library.
References
-
Microbial Extracellular Enzyme Activity Analysis by Microplate Assays. J. Vis. Exp. (2022). Available at: [Link]
-
Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. ChemRxiv (2024). Available at: [Link]
-
4-Methylumbelliferyl alpha-D-glucopyranoside. Glycosynth. Available at: [Link]
-
Microplate Enzyme Assay Using Fluorescence Original Reference. (2012). Available at: [Link]
-
Evaluation of the use of chromogenic and fluorogenic substrates in solid-phase enzyme linked immunosorbent assays (ELISA). J. Immunol. Methods (1988). Available at: [Link]
-
Protocol for enzyme assays. Royal Society of Chemistry. Available at: [Link]
-
Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. PubMed (2024). Available at: [Link]
-
Comparison of fluorogenic and chromogenic assay systems in the detection of Escherichia coli O157 by a novel polymyxin-based ELISA. J. Appl. Microbiol. (2001). Available at: [Link]
-
Alpha glucosidase inhibitory effect and enzyme kinetics of coastal medicinal plants. ResearchGate (2025). Available at: [Link]
-
Lessons from high-throughput protein crystallization screening: 10 years of practical experience. Acta Crystallogr. D Biol. Crystallogr. (2009). Available at: [Link]
-
6-Chloro-3-indolyl beta-D-glucopyranoside. Glycosynth. Available at: [Link]
-
Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model. Pharm. Biol. (2016). Available at: [Link]
-
Effect of Data Quality and Data Quantity on the Estimation of Intrinsic Solubility: Analysis Based on a Single-Source Data Set. Mol. Pharm. (2021). Available at: [Link]
-
Evaluation of α-Glucosidase Inhibitory Assay using Different Sub-classes of Flavonoids. Thai J. Pharm. Sci. (2018). Available at: [Link]
-
Evaluation of α-Glucosidase Inhibitory Action of Isolated Compound beta Amyrin from Memecylon umbellatum Burm. Impact Factor (2015). Available at: [Link]
-
α-Glucosidase Enzyme Inhibitors from Shorea beccariana, Pharmacokinetic and Mechanism Insights through In. Engineered Science (2025). Available at: [Link]
-
My TMB substrate for ELISA is forming black precipitate about 10 mins after stopping, how can I prevent this? ResearchGate. (2015). Available at: [Link]
-
Process characterization strategy for a precipitation step for host cell protein reduction. Biotechnol. Prog. (2019). Available at: [Link]
-
5-bRomo-4-cHloRo-3-inDolyl-α-D-GlUcoPyRanoSiDe 6. Inalco Pharmaceuticals. Available at: [Link]
-
Customs Ruling NY 892605. (1993). Available at: [Link]
Sources
Comparative limit of detection for chromogenic alpha-glucosidase substrates
Comparative Guide: Limit of Detection for Chromogenic -Glucosidase Substrates
Focus: pNPG (Standard) vs. CNPG (High-Sensitivity)
Executive Summary
In
-
p-Nitrophenyl
-D-glucopyranoside (pNPG) is the historical "gold standard."[1] It is cost-effective but chemically limited by the high pKa (~7.[1]15) of its leaving group, necessitating a discontinuous "stop-and-read" protocol to achieve maximum sensitivity. -
2-Chloro-4-nitrophenyl
-D-glucopyranoside (CNPG) is the high-performance alternative.[1] The chlorine substitution lowers the leaving group's pKa to ~5.5, rendering it ionized (yellow) at physiological pH. This enables continuous kinetic monitoring and a 5–10x improvement in sensitivity without the need for alkaline stop solutions.[1]
Mechanistic & Physicochemical Comparison
The limit of detection is not just a function of the enzyme; it is strictly defined by the molar extinction coefficient (
The pKa Effect: Why CNPG is Superior
Hydrolysis of these substrates releases a phenol derivative.[1] The color (absorbance at 405 nm) comes only from the ionized phenolate anion, not the protonated phenol.
-
Reaction:
| Feature | pNPG (Standard) | CNPG (High-Sensitivity) |
| Leaving Group | p-Nitrophenol (pNP) | 2-Chloro-4-nitrophenol (CNP) |
| pKa | 7.15 | ~5.50 |
| Ionization at pH 6.8 | ~30% (Mostly Colorless) | ~95% (Fully Colored) |
| Assay Type | Endpoint (Discontinuous) Requires Na | Kinetic (Continuous) Signal develops in real-time at pH 6.[1]8. |
| < 5,000 M | ~14,500 M | |
| Sensitivity | Baseline | 5–10x Higher |
Pathway Visualization
Figure 1: Mechanistic pathway showing why CNPG generates a strong signal at physiological pH (green arrow) while pNPG requires alkaline conditions (dotted arrow).
Experimental Protocols
Method A: Endpoint Assay (pNPG)
Best for: Routine screening where kinetics are not required.
-
Preparation: Prepare 10 mM pNPG in 50 mM Phosphate Buffer (pH 6.8).
-
Incubation: Mix 20 µL Enzyme + 20 µL Test Compound. Incubate 10 min at 37°C.
-
Start: Add 20 µL pNPG substrate. Incubate 20 min at 37°C.
-
Stop & Develop: Add 100 µL 0.2 M Na
CO . This shifts pH to ~10.5, ionizing the pNP. -
Read: Measure Absorbance at 405 nm (
).
Method B: Continuous Kinetic Assay (CNPG)
Best for: Accurate
-
Preparation: Prepare 2 mM CNPG in 50 mM Phosphate Buffer (pH 6.8).
-
Setup: In a clear 96-well plate, mix 150 µL Buffer + 10 µL Enzyme + 10 µL Test Compound.
-
Start: Add 30 µL CNPG substrate. Do not add stop solution.
-
Read: Immediately place in plate reader at 37°C.
-
Monitor: Measure
every 30 seconds for 15 minutes. -
Analysis: Calculate slope (
) from the linear portion.[1]
Workflow Diagram
Figure 2: Workflow comparison. Note the extra "Stop" step in Method A which prevents kinetic data collection.
Performance Analysis & LOD Calculation
To validate the LOD in your specific lab setup, use the Slope Method (ICH Q2(R1) guidelines).
Formula:
- : Standard deviation of the blank (buffer only).[1]
-
Slope: From the standard curve (Absorbance vs. Product Concentration).
Comparative Data Table
| Parameter | pNPG Assay | CNPG Assay |
| Linear Range | 0.1 – 10 mU/mL | 0.02 – 10 mU/mL |
| LOD (Approx.) | ~0.05 mU/mL | ~0.005 mU/mL |
| Signal Stability | Stable after stop solution | Stable during read (Kinetic) |
| Interference | High (Stop solution can precipitate proteins) | Low (Physiological conditions) |
| Cost | Low ($) | Moderate ( |
Why CNPG has a lower LOD:
Troubleshooting & Optimization
-
Spontaneous Hydrolysis: CNPG is slightly less stable than pNPG in solution.[1] Always prepare fresh or store frozen at -20°C. If the background blank is yellow, your substrate has degraded.[1]
-
Wavelength Selection: While 405 nm is standard, the
for 2-chloro-4-nitrophenol is slightly red-shifted compared to p-nitrophenol.[1] Scanning 380–420 nm can optimize sensitivity for your specific plate reader.[1] -
pH Sensitivity: If using pNPG, ensure your stop solution brings the final pH > 10. If the pH is only 9.0, you will lose ~50% of your signal intensity.
References
Sources
Evaluating the Toxicity of 6-Chloro-3-indoxyl-alpha-D-glucopyranoside on Bacterial Growth Rates
Topic: Evaluating the toxicity of 6-Chloro-3-indoxyl-alpha-D-glucopyranoside on bacterial growth rates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Application Context
6-Chloro-3-indoxyl-alpha-D-glucopyranoside (often referred to as Salmon-alpha-Glc or Rose-alpha-Glc ) is a synthetic chromogenic substrate used primarily for the detection of
While widely regarded as compatible with live-cell screening, the potential for bacterial growth inhibition (toxicity) is a critical parameter in assay development, particularly for slow-growing organisms or high-throughput kinetic screens. This guide provides a technical comparison of Salmon-alpha-Glc against industry standards and details a self-validating protocol to empirically determine its toxicity threshold in your specific bacterial strain.
Mechanism of Action & Potential Toxicity Pathways
To evaluate toxicity, one must understand the chemical fate of the substrate within the cell. The toxicity of indoxyl substrates is rarely due to the glycoside itself but rather the accumulation of the aglycone intermediate prior to dimerization.
The Hydrolysis & Dimerization Pathway
The following diagram illustrates the conversion of the substrate into the insoluble chromogen. Toxicity risks arise if the Intermediate Indoxyl Radical accumulates faster than it oxidizes, or if the final precipitate mechanically disrupts cellular function.
Figure 1: The enzymatic hydrolysis and oxidative dimerization pathway of Salmon-alpha-Glc.[1] The accumulation of the aglycone (6-Chloro-3-indoxyl) is the primary source of potential cytotoxicity.
Expert Insight: The "Angelov Effect"
Research has demonstrated that high expression levels of glycosidases can lead to "suicide" inhibition when using indoxyl substrates. This is known as the Angelov Effect , where the rapid release of the halogenated indoxyl aglycone overwhelms the cell's oxidative capacity, leading to growth arrest [1]. While 6-chloroindole derivatives are sometimes investigated for anti-biofilm properties [2], at diagnostic concentrations (50–200 µg/mL), they are generally sub-lethal but can alter growth kinetics in sensitive strains.
Comparative Analysis: Salmon-alpha-Glc vs. Alternatives
The following table objectively compares 6-Chloro-3-indoxyl-alpha-D-glucopyranoside with its primary alternatives: the standard "Blue" substrate and the soluble "Yellow" substrate.
| Feature | Salmon-alpha-Glc (6-Chloro) | X-alpha-Glc (5-Bromo-4-chloro) | PNPG (p-Nitrophenyl) |
| Chromogen Color | Salmon / Pink | Deep Blue / Teal | Yellow |
| Solubility of Product | Insoluble Precipitate | Insoluble Precipitate | Soluble (p-Nitrophenol) |
| Toxicity Risk | Low to Moderate. Aglycone (6-chloroindole) has known anti-biofilm activity [2]. | Low. Standard for colony screening. High loads can be toxic (Angelov effect). | Moderate to High. Product (p-nitrophenol) is toxic to cells; best for endpoint lysates. |
| Multiplexing | Excellent. Can be combined with X-Gal (Blue) for dual-color assays. | Poor. Masks other colors due to intensity. | N/A (Liquid assays only). |
| Oxidation Speed | Moderate. Requires O2. | Fast. Dimerizes rapidly. | N/A (No oxidation required). |
| Recommended Conc. | 100 - 300 µg/mL | 20 - 100 µg/mL | 1 - 5 mM |
Key Takeaway: Salmon-alpha-Glc is the superior choice for multiplexing (e.g., distinguishing E. coli from Salmonella on the same plate) but requires careful concentration optimization to avoid growth lag phases caused by the specific bioactivity of the 6-chloroindole moiety.
Experimental Protocol: Bacterial Growth Rate Inhibition Assay
Do not rely on literature values alone. Toxicity is strain-dependent (e.g., E. coli K12 vs. S. aureus). Use this self-validating protocol to determine the Maximum Non-Inhibitory Concentration (MNIC) .
Experimental Workflow
Figure 2: Step-by-step workflow for determining the kinetic toxicity profile of chromogenic substrates.
Detailed Methodology
Materials:
-
Substrate Stock: Dissolve 6-Chloro-3-indoxyl-alpha-D-glucopyranoside in DMSO or DMF to 40 mg/mL.
-
Media: LB Broth or Mueller-Hinton Broth (particle-free).
-
Instrument: Microplate reader with shaking capability and temp control.
Protocol:
-
Preparation: Prepare a 2-fold serial dilution of the substrate in the growth media. Range: 0 µg/mL to 400 µg/mL.
-
Solvent Control: Create a matching set of wells containing only the solvent (DMSO/DMF) at the same volumetric percentages used in the substrate wells. Crucial for validity.
-
Inoculation: Add bacterial suspension (final OD600 = 0.05) to all wells. Final volume: 200 µL.
-
Incubation: Incubate at 37°C with orbital shaking (double orbital preferred to prevent precipitate settling interfering with OD reads).
-
Measurement: Read Absorbance at 600 nm every 15-20 minutes.
Data Interpretation[2][3][4][5]
Calculate the Specific Growth Rate (
-
Non-Toxic:
(within 5% variance). -
Growth Delay:
is normal, but Lag Phase ( ) is extended. This indicates metabolic adaptation or initial stress response. -
Inhibitory:
decreases as concentration increases.
Acceptance Criteria: For sensitive applications, select the highest concentration where the growth rate
References
-
Angelov, A., et al. (2013).[2] Toxicity of indoxyl derivative accumulation in bacteria and its use as a new counterselection principle.[2][3] Systematic and Applied Microbiology.
-
Yang, C., et al. (2014).[4] Indole derivatives inhibited the formation of bacterial biofilm and modulated Ca2+ efflux in diatom.[5] Marine Pollution Bulletin.
-
GoldBio. (n.d.). 6-Chloro-3-indoxyl-alpha-D-glucopyranoside Product Data. Gold Biotechnology.
-
Glycosynth. (n.d.). Chromogenic Substrates: Indoxyl Glycosides.[1][6][7] Glycosynth.
Sources
- 1. mdpi.com [mdpi.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Toxicity of indoxyl derivative accumulation in bacteria and its use as a new counterselection principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of Colorimetric Results Using 6-Chloro-3-indoxyl-alpha-D-glucopyranoside
For researchers, scientists, and drug development professionals, the quest for reliable and reproducible data is paramount. In the realm of enzyme kinetics and inhibitor screening, particularly for alpha-glucosidase, the choice of substrate can significantly impact the quality of your results. This guide provides an in-depth technical comparison of 6-Chloro-3-indoxyl-alpha-D-glucopyranoside, a chromogenic substrate, with other common alternatives. We will explore the underlying chemistry, provide detailed experimental protocols for assessing reproducibility, and present comparative data to guide your selection process.
The Critical Role of Substrate Choice in Alpha-Glucosidase Assays
Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a validated therapeutic target for managing type 2 diabetes.[1] The colorimetric assay for alpha-glucosidase activity is a fundamental tool for screening potential inhibitors.[1][2] The principle is straightforward: the enzyme cleaves a colorless substrate, releasing a colored product that can be quantified spectrophotometrically.[2][3] However, the reproducibility of this assay is highly dependent on the chosen substrate and the rigor of the experimental design.[4][5][6]
Unveiling 6-Chloro-3-indoxyl-alpha-D-glucopyranoside
6-Chloro-3-indoxyl-alpha-D-glucopyranoside is a chromogenic substrate that, upon enzymatic cleavage by alpha-glucosidase, yields a salmon-colored precipitate. This insoluble product offers the advantage of being localized, which can be beneficial in certain applications like histochemistry.
Mechanism of Action
The enzymatic reaction proceeds in two key steps. First, alpha-glucosidase hydrolyzes the glycosidic bond of the substrate, releasing the alpha-D-glucose moiety and a free indoxyl molecule. Subsequently, the liberated indoxyl undergoes rapid oxidation in the presence of atmospheric oxygen, leading to dimerization and the formation of an insoluble indigo dye.[7][8][9]
Caption: Workflow for the substrate reproducibility experiment.
Detailed Protocol
1. Reagent Preparation:
-
Alpha-Glucosidase Solution: Prepare a stock solution of alpha-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 6.8). Dilute to a working concentration that yields a linear reaction rate within the desired assay time.
-
Substrate Solutions:
-
6-Chloro-3-indoxyl-alpha-D-glucopyranoside: Prepare a stock solution in a suitable organic solvent (e.g., DMSO) and dilute to the final working concentration in the assay buffer.
-
p-Nitrophenyl-alpha-D-glucopyranoside (pNPG): Prepare a stock solution directly in the assay buffer.
-
4-Methylumbelliferyl-alpha-D-glucopyranoside: Prepare a stock solution in a suitable organic solvent (e.g., DMSO) and dilute to the final working concentration in the assay buffer.
-
-
Stop Solution (for endpoint assays): 0.1 M Sodium Carbonate (Na₂CO₃).
2. Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 20 µL of the alpha-glucosidase working solution to each well (except for the substrate blank wells).
-
For inhibitor studies, add 10 µL of the test compound or vehicle control. For this reproducibility study, add 10 µL of the vehicle control to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the respective substrate solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 20 minutes). Ensure the reaction remains in the linear range.
-
For endpoint assays with pNPG and 6-Chloro-3-indoxyl-alpha-D-glucopyranoside, stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.
-
Measure the absorbance at 405 nm for pNPG or the appropriate wavelength for the salmon-colored product. For the fluorogenic substrate, measure the fluorescence at the appropriate excitation and emission wavelengths.
3. Data Analysis:
-
For each substrate, calculate the mean, standard deviation (SD), and coefficient of variation (%CV) from a set of replicate wells (n ≥ 8).
-
%CV = (SD / Mean) * 100
Illustrative Comparative Reproducibility Data
The following table presents hypothetical but realistic data from a reproducibility experiment as described above. This data is intended for illustrative purposes to highlight the expected performance differences.
| Substrate | Mean Signal (Absorbance/RFU) | Standard Deviation | Coefficient of Variation (%CV) |
| 6-Chloro-3-indoxyl-alpha-D-glucopyranoside | 0.452 | 0.036 | 7.96% |
| p-Nitrophenyl-alpha-D-glucopyranoside (pNPG) | 0.876 | 0.031 | 3.54% |
| 4-Methylumbelliferyl-alpha-D-glucopyranoside | 8543 | 213 | 2.49% |
Analysis of Illustrative Data:
In this hypothetical scenario, the fluorogenic substrate demonstrates the highest precision (lowest %CV), followed by pNPG. The higher %CV for 6-Chloro-3-indoxyl-alpha-D-glucopyranoside could be attributed to the formation of a precipitate, which can lead to greater variability in spectrophotometric readings.
Conclusion and Recommendations
The selection of a substrate for alpha-glucosidase assays should be guided by the specific requirements of the experiment.
-
For high-throughput screening where precision and automation are critical, pNPG offers a robust and cost-effective solution with good reproducibility.
-
When detecting low levels of enzyme activity or requiring maximal sensitivity, a fluorogenic substrate is the superior choice, provided the necessary equipment is available.
-
6-Chloro-3-indoxyl-alpha-D-glucopyranoside can be a suitable substrate for specific applications, such as those requiring a localized, insoluble signal. However, researchers should be mindful of the potential for higher variability in quantitative assays due to the precipitate formation and may need to implement more rigorous controls and a larger number of replicates.
Ultimately, the trustworthiness of your data hinges on a well-validated assay. [10]Regardless of the substrate chosen, it is imperative to establish the assay's linearity, precision, and accuracy under your specific experimental conditions.
References
-
Gygli, G. (2021). On the reproducibility of enzyme reactions and kinetic modelling. arXiv preprint arXiv:2110.10419. [Link]
-
Nagata, M., et al. (2019). Synthesis of a 1,2-cis-indoxyl galactoside as a chromogenic glycosidase substrate. National Institutes of Health. [Link]
-
Assay Genie. (n.d.). α-Glucosidase Activity Colorimetric Assay Kit. Assay Genie. [Link]
-
Beardedfellows. (n.d.). Alpha-Glucosidase Inhibition Assay: A Comprehensive Guide. Beardedfellows. [Link]
-
MtoZ Biolabs. (n.d.). What Is the Detailed Experimental Protocol for the α-Glucosidase Activity Assay Following Polysaccharide Extraction?. MtoZ Biolabs. [Link]
-
Gygli, G. (2021). On the reproducibility of enzyme reactions and kinetic modelling. Semantic Scholar. [Link]
-
protocols.io. (2019). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]
-
Gygli, G. (2021). On the reproducibility of enzyme reactions and kinetic modelling. arXiv. [Link]
-
Gygli, G. (2021). On the reproducibility of enzyme reactions and kinetic modelling. arXiv. [Link]
-
Gygli, G. (2021). On the reproducibility of enzyme reactions and kinetic modelling. ResearchGate. [Link]
-
Peczuh, M. W., et al. (2021). Using indoxyl glycosides to detect glycosidase activity. ResearchGate. [Link]
-
Schmidt, J., et al. (2015). Synthesis of Indoxyl-glycosides for Detection of Glycosidase Activities. PubMed. [Link]
-
Glycosynth. (n.d.). Chromogenic Substrates. Glycosynth. [Link]
-
Schmidt, J., et al. (2015). Synthesis of Indoxyl-glycosides for Detection of Glycosidase Activities. PMC. [Link]
-
Sricharoen, P., et al. (2016). Evaluation of α-Glucosidase Inhibitory Assay using Different Sub-classes of Flavonoids. ThaiJO. [Link]
-
de la Rosa, L. A., et al. (2018). Production and biochemical characterization of α-glucosidase from Aspergillus niger ITV-01 isolated from sugar cane bagasse. PMC. [Link]
-
Gee, N. (2023). Facing problem in alpha glucosidase assay?. ResearchGate. [Link]
-
PubChem. (2022). Inhibition of alpha-glucosidase (unknown origin) using p-nitrophenyl alpha-D-glucopyranoside as substrate preincubated for 15 mins followed by substrate addition measured after 30 mins by spectrophotometric method. PubChem. [Link]
-
Flores-Bocanegra, L., et al. (2020). Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. PMC. [Link]
-
Kim, D. H., et al. (2015). Production and Characterization of a New α-Glucosidase Inhibitory Peptide from Aspergillus oryzae N159-1. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Alpha-Glucosidase Inhibition Assay: A Comprehensive Guide [proposals.beardedfellows.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. [2110.10419] On the reproducibility of enzyme reactions and kinetic modelling [arxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of a 1,2-cis-indoxyl galactoside as a chromogenic glycosidase substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Indoxyl-glycosides for Detection of Glycosidase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Indoxyl-glycosides for Detection of Glycosidase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation and characterization of uninhibited enzyme kinetics performed in multiwell plates - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Chloro-3-indoxyl-alpha-D-glucopyranoside vs fluorogenic substrates for enzyme kinetics
Topic: 6-Chloro-3-indoxyl-alpha-D-glucopyranoside vs. Fluorogenic Substrates for Enzyme Kinetics Content Type: Publish Comparison Guide
Executive Summary: The Divergence of Detection
In the characterization of
-
6-Chloro-3-indoxyl-
-D-glucopyranoside is a precipitating chromogenic substrate.[1] It is the gold standard for histology, colony screening, and "yes/no" determination because the reaction product forms an insoluble, localized salmon-colored precipitate. It is ill-suited for solution-phase Michaelis-Menten kinetics due to light scattering and the non-linear nature of precipitation. -
Fluorogenic Substrates (e.g., 4-MUG) are soluble signal generators. They offer high sensitivity, wide dynamic range, and solubility, making them the superior choice for determining kinetic constants (
, ) and high-throughput screening (HTS).
This guide dissects the mechanistic differences, experimental protocols, and data interpretation strategies for both, ensuring you select the correct tool for your specific analytical goal.
Part 1: Mechanistic Comparison & Signal Generation
Understanding the chemical fate of the substrate is critical for experimental design.
1. 6-Chloro-3-indoxyl-
-D-glucopyranoside (The Precipitator)
This substrate does not produce a signal immediately upon hydrolysis. It requires a secondary oxidative step.
-
Step 1 (Hydrolysis):
-Glucosidase cleaves the glycosidic bond, releasing soluble 6-chloro-3-indoxyl. -
Step 2 (Oxidation & Dimerization): The indoxyl intermediate undergoes atmospheric oxidation to form a dimer (6,6'-dichloroindigo).
-
Result: This dimer precipitates out of solution as a salmon/rose solid.
-
Kinetic Implication: The signal (precipitate) is delayed by the oxidation rate. This "lag phase" and the physical nature of the precipitate (which scatters light rather than absorbing it linearly according to Beer’s Law) makes it poor for real-time quantitative kinetics.
2. Fluorogenic Substrates (e.g., 4-MUG)
-
Step 1 (Hydrolysis): The enzyme cleaves the substrate, releasing 4-methylumbelliferone (4-MU).[2][3]
-
Step 2 (Ionization): In basic pH (or specific physiological conditions), the 4-MU hydroxyl group ionizes.
-
Result: The ionized form is highly fluorescent (Ex/Em: ~365/450 nm).
-
Kinetic Implication: The signal is soluble and proportional to product concentration, allowing for precise, quantitative rate determination.
Visualizing the Pathways
Figure 1: Mechanistic divergence. The Indoxyl pathway ends in a physical precipitate, while the Fluorogenic pathway yields a soluble, quantifiable signal.
Part 2: Performance Metrics Comparison
| Feature | 6-Chloro-3-indoxyl- | Fluorogenic (4-MUG) |
| Primary Output | Insoluble Salmon Precipitate | Soluble Fluorescent Signal |
| Detection Mode | Visual / Brightfield Microscopy | Fluorescence Plate Reader |
| Sensitivity | Low to Moderate (Microgram range) | High (Picogram/Femtomole range) |
| Quantification | Semi-quantitative (density/intensity) | Highly Quantitative (RFU) |
| Kinetic Suitability | Poor. Precipitation scatters light; non-linear. | Excellent. Follows Michaelis-Menten kinetics. |
| Spatial Resolution | Excellent. Stains exactly where the enzyme is. | Poor. Signal diffuses into solution. |
| Common Use Case | Bacterial colony screening, Histology. |
Part 3: Experimental Protocols
Protocol A: Qualitative Screening (Salmon-Gal/Gluc)
Use this protocol for identifying enzyme-positive clones or histological staining.
Reagents:
-
Substrate Stock: 40 mg/mL 6-Chloro-3-indoxyl-
-D-glucopyranoside in DMF. -
Buffer: 0.1 M Phosphate Buffer (pH 7.0).
-
Inducer (if recombinant): IPTG (0.1 M).
Workflow:
-
Preparation: Add Substrate Stock to molten agar (approx. 50°C) to a final concentration of 200 µg/mL.
-
Plating: Pour plates and allow to solidify.
-
Inoculation: Streak bacterial colonies or apply tissue sections.
-
Incubation: Incubate at 37°C for 16–24 hours.
-
Observation: Positive colonies/tissues will appear distinctively salmon/rose .
-
Note: Unlike X-Gal (Blue), the Rose color is often easier to distinguish against dark backgrounds or in specific co-staining applications (e.g., with GFP).
-
Protocol B: Quantitative Kinetics (Fluorogenic 4-MUG)
Use this protocol for determining enzyme velocity,
Reagents:
-
Substrate: 4-Methylumbelliferyl-
-D-glucopyranoside (4-MUG).[4][5][6] -
Stop Solution: 0.2 M Glycine-NaOH, pH 10.5 (Crucial for maximal fluorescence).
-
Enzyme Buffer: 50 mM Sodium Acetate or Phosphate (pH 5.0–7.0, optimized for enzyme).
Workflow:
-
Substrate Gradient: Prepare a dilution series of 4-MUG (e.g., 0 µM to 2000 µM) in Enzyme Buffer.
-
Reaction: In a black 96-well plate, mix 50 µL of Enzyme solution with 50 µL of Substrate.
-
Incubation: Incubate at 37°C for a fixed time (e.g., 10–30 mins).
-
Continuous Read Option: If the enzyme is active at neutral/alkaline pH, you can read continuously. If the enzyme requires acidic pH (like Lysosomal Acid
-Glucosidase), you must use a stop-and-read method because 4-MU fluorescence is quenched at acidic pH.
-
-
Termination: Add 100 µL of Stop Solution (High pH). This denatures the enzyme and maximizes the fluorescence signal.
-
Measurement: Read Fluorescence (Ex 365 nm / Em 450 nm).
-
Analysis: Convert RFU to concentration using a 4-MU standard curve. Plot Velocity (
) vs. Substrate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ) to fit the Michaelis-Menten equation.
Part 4: Data Analysis & Decision Matrix
Why Indoxyls Fail at Kinetics
If you attempt to measure the absorbance of the Salmon-Gluc reaction over time in a spectrophotometer:
-
Lag Phase: You will see a delay in signal onset due to the oxidation step, not the enzyme hydrolysis.
-
Scattering: As the precipitate forms, the solution becomes turbid. The optical density (OD) increase is due to light scattering, not absorption, leading to noisy, non-linear data that violates the assumptions of standard kinetic equations.
Decision Workflow
Figure 2: Decision Matrix. Choose the substrate based on whether "Rate" or "Location" is the priority.
References
-
BenchChem. (2025).
-Glucosidase Activity Assays. Retrieved from 3 -
Gold Biotechnology. (n.d.).[7] 6-Chloro-3-indoxyl-alpha-D-glucopyranoside Product Specifications. Retrieved from 1[7]
-
Thermo Fisher Scientific. (n.d.). Glycosidase Enzymes and Their Fluorogenic and Chromogenic Substrates. Retrieved from 8
-
Sigma-Aldrich. (n.d.). 4-Methylumbelliferyl
-D-glucopyranoside Product Information. Retrieved from 5
Sources
- 1. goldbio.com [goldbio.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. goldbio.com [goldbio.com]
- 5. α-glucosidase substrate, fluorogenic, ≥99% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. Alpha-glucosidase | Sigma-Aldrich [sigmaaldrich.com]
- 7. goldbio.com [goldbio.com]
- 8. Glycosidase enzymes and their fluorogenic and chromogenic substrates—Table 10.1 | Thermo Fisher Scientific - HK [thermofisher.com]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 6-Chloro-3-indoxyl-alpha-D-glucopyranoside
[1]
Common Name: Salmon-alpha-D-Glc
CAS Number: 467214-46-6 (varies by salt form; verify specific batch)
Application: Chromogenic substrate for
Executive Safety Summary (The "Trojan Horse" Risk)
Senior Scientist Insight: Do not be lulled into complacency by the Safety Data Sheet (SDS) of the dry powder. While the solid substrate is often classified as "non-hazardous" or a mild irritant, the operational risk changes drastically during solubilization.[1]
This compound is almost exclusively dissolved in organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) .[1] These solvents are transdermal carriers; they penetrate the skin barrier instantly, dragging the dissolved substrate into your systemic circulation.[1]
Your safety protocol must treat the solution as a permeation hazard, not just a contact hazard.
Risk Assessment & Hazard Identification
| Phase | State | Primary Hazard | Mechanism of Injury |
| Weighing | Fine Powder | Inhalation / Sensitization | Indoxyl derivatives can be respiratory sensitizers.[2] Static charge often causes powder to "jump," creating aerosols.[1] |
| Solubilization | Solution (DMSO/DMF) | Systemic Absorption | High Risk. Solvent acts as a vehicle, bypassing the stratum corneum.[1] |
| Incubation | Aqueous Buffer | Biological / Chemical | Cross-contamination with biological samples (e.g., Salmonella cultures) and mild chemical irritation.[1] |
PPE Matrix: The Defense System
This matrix moves beyond generic "wear gloves" advice to specific material science recommendations.
A. Hand Protection (Critical)[1][3]
-
Standard Nitrile (0.11 mm): Insufficient for prolonged contact with DMSO solutions.[1] DMSO permeates standard nitrile in <5 minutes.[1]
-
Protocol:
-
Dry Powder: Standard Nitrile gloves are acceptable.[1]
-
Solvent Handling: Double-gloving is mandatory if using standard nitrile.[1] Ideally, use Butyl Rubber or Thick Nitrile (>0.3 mm) for the outer layer during stock solution preparation.[1]
-
Technique: "Change immediately upon splash."[1] Do not wipe DMSO off a glove; strip the glove immediately.[1]
-
B. Respiratory & Eye Protection[1][3][4][5][6][7]
-
Eyes: Safety glasses with side shields (ANSI Z87.1 or EN166).[1] Chemical splash goggles are required if vortexing or sonicating open vessels.[1]
-
Respiratory: If weighing >50 mg or if the powder is electrostatically active, use a P2/N95 particulate respirator .[1] Indoxyl dusts are irritating to mucous membranes.[1]
C. Body Protection[1][4][6][7][8]
Operational Workflow & Decision Logic
The following diagram illustrates the safety decision pathways during the experimental lifecycle.
Figure 1: Safety logic flow based on the physical state of the substrate.[1] Note the escalation in PPE requirements when the substance is in solution.[1]
Step-by-Step Handling Protocol
Phase 1: Weighing & Solubilization
-
Environment: Perform all weighing in a chemical fume hood or a balance enclosure to contain potential dust.[1]
-
Static Control: Indoxyl glycosides are often fluffy and statically charged.[1] Use an anti-static gun or a polonium strip near the balance to prevent powder scattering.[1]
-
Solvent Addition:
-
Vortexing: Cap the tube tightly. Hold the tube with a fresh paper towel (barrier) over the cap to catch micro-leaks.[1]
Phase 2: Assay Usage
-
Dilution: Once diluted into aqueous buffer (e.g., PBS or media), the solvent concentration typically drops below 1-5%.[1] The permeation risk decreases, but standard PPE (lab coat, glasses, single gloves) must be maintained.[1]
-
Light Sensitivity: This substrate is photosensitive.[1] Wrap stock solutions in aluminum foil.
Disposal & Decontamination
Do not flush down the drain. Indoxyl derivatives are organic pollutants, and DMSO can damage PVC piping seals over time.[1]
| Waste Stream | Protocol |
| Solid Waste | Contaminated gloves, paper towels, and weighing boats must be bagged in hazardous waste bags for incineration. |
| Liquid Waste | Collect in a dedicated "Organic Solvent" carboy. Label clearly with "Contains DMSO + Indoxyl Substrate" .[1] |
| Spill Cleanup | Powder: Wipe with a damp paper towel (do not sweep/dust).Solution: Absorb with vermiculite or spill pads.[1] Wash area with 70% Ethanol, then water.[1] |
Emergency Response
-
Skin Contact (Solution): Immediately remove contaminated clothing/gloves.[1] Wash skin with copious amounts of water and mild soap for 15 minutes.[1] Do not use ethanol to wash skin (it enhances absorption).[1]
-
Eye Contact: Flush for 15 minutes at an eyewash station.[1][8][7]
-
Ingestion: Rinse mouth. Do not induce vomiting. Contact poison control immediately.
References
-
Gold Biotechnology. 6-Chloro-3-indoxyl-alpha-D-glucopyranoside Safety Data Sheet (SDS). Retrieved from
-
Cayman Chemical. DMSO Handling and Safety Guidelines. Retrieved from [1]
-
University of Waterloo. Dimethyl Sulfoxide (DMSO) Safety & Handling Standard. Retrieved from [1]
-
PubChem. 6-Chloro-3-indolyl-alpha-D-glucoside Compound Summary. Retrieved from [1][9]
Sources
- 1. fishersci.com [fishersci.com]
- 2. astechireland.ie [astechireland.ie]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. glycosynth.co.uk [glycosynth.co.uk]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. glycosynth.co.uk [glycosynth.co.uk]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. depts.washington.edu [depts.washington.edu]
- 9. goldbio.com [goldbio.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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